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Core Science & Biosynthesis

Foundational

Physicochemical Properties of 3-[Bis(3-aminopropyl)amino]propanoic acid

The following technical guide details the physicochemical properties, synthesis, and applications of 3-[Bis(3-aminopropyl)amino]propanoic acid , a critical intermediate in the design of ionizable lipids for nucleic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 3-[Bis(3-aminopropyl)amino]propanoic acid , a critical intermediate in the design of ionizable lipids for nucleic acid delivery.

A Technical Guide for Drug Delivery Development

Executive Summary

3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4 ) is a branched polyamine derivative characterized by a zwitterionic "headgroup" architecture.[1] It serves as a privileged scaffold in the synthesis of ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery. Its structure—comprising a central tertiary amine, two primary amine "arms," and a carboxylic acid "tail"—allows for precise pH-responsive behavior, enabling endosomal escape of genetic payloads.[1][]

This guide analyzes its chemical identity, acid-base equilibria, synthetic pathways, and role as a modular building block in pharmaceutical formulations.[1][]

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertySpecification
IUPAC Name 3-[Bis(3-aminopropyl)amino]propanoic acid
Synonyms N,N-Bis(3-aminopropyl)-

-alanine; 3,3'-(2-Carboxyethylimino)bis(propylamine)
CAS Number 171977-73-4
Molecular Formula

Molecular Weight 203.28 g/mol
SMILES NCCCN(CCCN)CCC(=O)O
Physical State Viscous oil or hygroscopic solid (depending on salt form)
Structural Functionality

The molecule is a tripodal linker consisting of three functional domains:

  • Primary Amines (

    
    ):  High pKa (~10.0) sites for conjugation or cationic charge generation.
    
  • Tertiary Amine (Central): The critical "ionizable" center. Its pKa is modulated by the electron-withdrawing carboxyl group, typically shifting it into the physiological range (6.0–7.[1][]0) when derivatized.[3]

  • Carboxylic Acid: Provides a handle for esterification or amidation to attach hydrophobic lipid tails.

Physicochemical Profile

Acid-Base Equilibria (pKa)

This compound is a polyprotic ampholyte. Understanding its protonation states is vital for predicting its behavior in biological buffers.

  • 
     (Carboxyl):  ~3.6 – 4.0 (Acidic). At neutral pH, this exists as 
    
    
    
    .[]
  • 
     (Tertiary Amine):  ~6.5 – 7.5. This value is lower than typical tertiary amines (~10) due to the inductive effect of the 
    
    
    
    -carboxyl group. This specific range is ideal for endosomal escape , as it becomes protonated only in the acidic endosome (pH < 6.5).
  • 
     (Primary Amines):  ~9.8 – 10.5. These remain protonated (
    
    
    
    ) at physiological pH, providing solubility and initial electrostatic binding to nucleic acids.
Solubility & Stability
  • Solubility: Highly soluble in water (

    
     mg/mL) and polar organic solvents (methanol, DMSO) due to its zwitterionic nature. Insoluble in non-polar solvents (hexane, chloroform) unless the carboxyl group is esterified.
    
  • Stability: Hygroscopic. Prone to oxidative degradation at the amine sites if exposed to air for prolonged periods. Store under inert gas (Argon/Nitrogen) at -20°C.

Synthetic Methodology

The synthesis follows a Michael Addition pathway, utilizing the high nucleophilicity of the secondary amine in bis(3-aminopropyl)amine.[1]

Protocol: Michael Addition Synthesis

Reagents: Bis(3-aminopropyl)amine (BAPA), Acrylic Acid (or Methyl Acrylate), Methanol.[1]

  • Preparation: Dissolve Bis(3-aminopropyl)amine (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Addition: Cool solution to 0°C. Dropwise add Acrylic Acid (1.0 eq) over 30 minutes. Note: Use of ester (Methyl Acrylate) prevents salt formation and requires subsequent hydrolysis.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Remove solvent under reduced pressure.

  • Purification: The zwitterionic product can be purified via ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water if solid.

Synthesis BAPA Bis(3-aminopropyl)amine (CAS 56-18-8) Intermediate Transition State (N-Alkylation) BAPA->Intermediate Nucleophilic Attack Acrylic Acrylic Acid (Michael Acceptor) Acrylic->Intermediate Product 3-[Bis(3-aminopropyl)amino] propanoic acid (CAS 171977-73-4) Intermediate->Product Proton Transfer (MeOH, 25°C)

Figure 1: Synthetic pathway via Michael Addition.[1] The secondary amine of BAPA attacks the


-carbon of acrylic acid.[1][]

Applications in Drug Delivery

This molecule is rarely used as a free drug; rather, it is a linker used to construct advanced lipidoids.

Precursor for Ionizable Lipids

The carboxylic acid group reacts with long-chain alkyl amines (e.g., ditetradecylamine) or alcohols to form the hydrophobic tails required for LNP self-assembly.[1][]

  • Mechanism: The resulting lipid has a "head" (the BAPA moiety) that is ionizable.

  • Function:

    • pH 7.4 (Circulation): Neutral/Zwitterionic

      
       Reduced toxicity, long circulation.
      
    • pH 5.5 (Endosome): Tertiary amine protonates

      
       Lipid becomes cationic 
      
      
      
      Fuses with anionic endosomal membrane
      
      
      Release of mRNA.
Dendrimer Synthesis

Used as a branching unit in polyamidoamine (PAMAM) dendrimer synthesis, introducing carboxylic acid surface groups or acting as a core for further amine branching.

Analytical Characterization

NMR Spectroscopy ( )
  • 
    H NMR: 
    
    • 
       2.4 ppm (t, 2H, 
      
      
      
      )[1][]
    • 
       2.6-2.8 ppm (m, 6H, 
      
      
      
      centers)[1][]
    • 
       3.0 ppm (t, 4H, 
      
      
      
      )[1][]
    • 
       1.7 ppm (m, 4H, 
      
      
      
      )[1][]
Mass Spectrometry[1]
  • ESI-MS: Positive mode

    
     m/z.
    

References

  • Sigma-Aldrich. 3-[Bis(3-aminopropyl)amino]propanoic acid Product Page. Link

  • PubChem. Compound Summary: Bis(3-aminopropyl)amine (Precursor). Link

  • Akinc, A. et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[1][] Nature Biotechnology. Link

  • Maier, M. A. et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link

  • Organic Syntheses. Preparation of N-alkylbis(3-aminopropyl)amines. Coll. Vol. 11, p. 25. Link

Sources

Exploratory

Comprehensive Technical Guide on 3-[Bis(3-aminopropyl)amino]propanoic acid: Structural Mechanics and Applications in Advanced Drug Delivery

Executive Summary & Structural Mechanics The development of next-generation nanomedicines—particularly Lipid Nanoparticles (LNPs), PAMAM dendrimers, and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Mechanics

The development of next-generation nanomedicines—particularly Lipid Nanoparticles (LNPs), PAMAM dendrimers, and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on highly functional, architecturally precise linker molecules. 3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4) is a premier


-type monomer designed specifically for exponential branching and orthogonal bioconjugation.

Unlike standard linear aliphatic linkers, this molecule is engineered with three distinct functional domains: two primary amines, a terminal carboxylic acid, and a sterically shielded tertiary amine.

The Causality of the 3-Carbon Spacer: A critical design choice in this molecule is the use of 3-carbon (propyl) spacers rather than 2-carbon (ethyl) spacers. When the carboxylic acid is activated (e.g., via EDC/NHS), 2-carbon spacer derivatives are notoriously prone to intramolecular cyclization, forming inactive piperazinone derivatives. The 3-carbon spacer forces a less thermodynamically favorable 7-membered transition state, effectively suppressing spontaneous auto-degradation and preserving the integrity of the activated NHS-ester for downstream conjugation.

Table 1: Physicochemical & Structural Profiling
PropertyValueCausality / Impact on Formulation Design
Compound Name 3-[Bis(3-aminopropyl)amino]propanoic acidProvides an

branching architecture.
CAS Number 171977-73-4 (Free base) Essential for procurement and regulatory documentation.
Molecular Weight 203.28 g/mol Low molecular weight allows high-density surface grafting without adding steric bulk.
Chemical Formula

Highly polar; requires aqueous or highly polar aprotic solvents (DMF/DMSO) for reactions.
Tertiary Amine pKa ~6.5 - 7.0 (Estimated)Acts as a "proton sponge" in acidic endosomes, triggering osmotic swelling and endosomal escape.

Orthogonal Reactivity & Bioconjugation Logic

The power of 3-[Bis(3-aminopropyl)amino]propanoic acid lies in its orthogonal reactivity. The primary amines can be selectively alkylated or amidated, while the carboxylic acid can be independently activated to conjugate with core scaffolds.

G A 3-[Bis(3-aminopropyl)amino] propanoic acid B Primary Amines (x2) (Nucleophilic) A->B Structural feature C Carboxylic Acid (Electrophilic precursor) A->C Structural feature D Tertiary Amine (Protonation site) A->D Structural feature E Amidation / Alkylation (Attach Lipid Tails) B->E Reacts via F EDC/NHS Activation (Attach to Core/PEG) C->F Reacts via G Endosomal Escape (pKa ~6.5 buffering) D->G Enables

Fig 1: Orthogonal reactivity and functional pathways of 3-[Bis(3-aminopropyl)amino]propanoic acid.

Self-Validating Analytical Protocols

To ensure the integrity of the monomer before committing to expensive bioconjugation workflows, rigorous quality control is required. Because this molecule is highly polar, standard silica-gel TLC and


 NMR are ineffective.
Protocol 1: LC-MS and -NMR Validation
  • Sample Preparation: Dissolve 2 mg of the compound in 1 mL of

    
     (for NMR) or LC-MS grade water with 0.1% formic acid (for MS).
    
  • Causality:

    
     is mandatory. In non-exchanging solvents, the rapid proton exchange between the three amines and the carboxylic acid will cause severe peak broadening, obscuring the aliphatic backbone signals.
    
  • Self-Validation Check (NMR): Analyze the

    
    -NMR spectrum. Locate the distinct triplet of the methylene protons adjacent to the carboxylic acid (
    
    
    
    -carbonyl, ~2.4 ppm). The integration ratio of the terminal aminopropyl
    
    
    groups (
    
    
    -amine, ~2.7 ppm) to the propanoic acid
    
    
    must be exactly 4:2 . Any deviation indicates incomplete synthesis, presence of mono-alkylated impurities, or unwanted polymerization.
  • Self-Validation Check (MS): In positive ESI mode, the base peak must be

    
     204.3 
    
    
    
    . The presence of
    
    
    147 indicates the loss of one aminopropyl arm (degradation).

Experimental Workflow: Synthesis of Ionizable Lipid Nanocarriers

When synthesizing branched ionizable lipids for mRNA delivery, this molecule serves as the hydrophilic, protonatable headgroup. The following protocol utilizes an EDC/NHS activation strategy to attach the monomer to a polymeric core, followed by epoxide ring-opening to install lipid tails.

Step-by-Step Methodology

Step 1: Carboxyl Activation (NHS-Ester Formation)

  • Dissolve 100 mg of 3-[Bis(3-aminopropyl)amino]propanoic acid in 2 mL of anhydrous DMF.

  • Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of N-Hydroxysuccinimide (NHS).

  • Stir at room temperature under nitrogen for 2 hours.

  • Causality & Validation: EDC activates the carboxyl to an unstable O-acylisourea intermediate; NHS stabilizes it into an amine-reactive NHS ester. QC Check: Quench a 1 µL aliquot in methanol and analyze via LC-MS. Proceed to Step 2 only if the mass of the NHS-ester (

    
     ~301.4) is the dominant peak.
    

Step 2: Core Conjugation

  • Add the activated NHS-ester solution dropwise to a stirring solution of an amine-functionalized core (e.g., PAMAM G0 dendrimer) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) to maintain basicity (pH ~8.5 apparent).

  • Stir for 12 hours. Purify via dialysis (MWCO 2kDa) against deionized water.

Step 3: Epoxide Ring-Opening (Lipid Tailing)

  • Lyophilize the purified core and redissolve in anhydrous ethanol.

  • Add an excess of terminal lipid epoxides (e.g., 1,2-epoxyhexadecane).

  • Heat to 80°C for 48 hours in a sealed pressure tube.

  • Causality: The primary amines act as nucleophiles, attacking the less sterically hindered terminal carbon of the epoxide. The 3-carbon spacer of the monomer prevents steric crowding, allowing all primary amines to be fully alkylated (forming a highly branched, multi-tailed lipid architecture).

G Step1 Step 1: Carboxyl Activation EDC/NHS in Anhydrous DMF QC1 QC Check: LC-MS for NHS-ester (m/z ~301.4) Step1->QC1 Step2 Step 2: Core Conjugation React with amine-core (e.g., PAMAM) QC1->Step2 If >95% activated Step3 Step 3: Purification Dialysis (MWCO 2kDa) or Prep-HPLC Step2->Step3 Step4 Step 4: Amine Functionalization Alkylation with Lipid Epoxides at 80°C Step3->Step4 QC2 QC Check: 1H-NMR & DLS Confirm lipid integration & particle size Step4->QC2

Fig 2: Step-by-step synthetic workflow for utilizing the AB2 monomer in nanocarrier assembly.

Summary of Impact

The strategic integration of 3-[Bis(3-aminopropyl)amino]propanoic acid into drug delivery systems provides a trifecta of benefits: (1) precise stoichiometric control over branching via its


 structure, (2)  robust stability during bioconjugation due to its 3-carbon aliphatic spacers, and (3)  highly efficient endosomal escape capabilities driven by its sterically shielded tertiary amine. Utilizing the self-validating protocols outlined above ensures high-yield, reproducible synthesis of advanced nanotherapeutics.

References

  • Calpaclab. "3-[BIS(3-AMINOPROPYL)AMINO]PROPANOIC ACID TRIHYDROCHLORIDE (CAS 1909314-27-7)." California Pacific Labs. Available at:[Link]

Foundational

Technical Guide: Toxicity Profile &amp; SDS Data for 3-[Bis(3-aminopropyl)amino]propanoic acid

This technical guide details the safety, handling, and toxicity profile of 3-[Bis(3-aminopropyl)amino]propanoic acid , a critical ionizable lipid/buffer intermediate used in nucleic acid delivery systems (e.g., Lipid Nan...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and toxicity profile of 3-[Bis(3-aminopropyl)amino]propanoic acid , a critical ionizable lipid/buffer intermediate used in nucleic acid delivery systems (e.g., Lipid Nanoparticles - LNPs).

Executive Summary

3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4) is a zwitterionic polyamine derivative.[1][2][3] Structurally, it consists of a dipropylenetriamine backbone modified with a propionic acid moiety. Unlike its highly corrosive precursor (Bis(3-aminopropyl)amine), the presence of the carboxylic acid group creates an internal salt (zwitterion) at neutral pH, which modifies its toxicity profile from "Corrosive" to "Irritant" under most physiological conditions. However, due to the high charge density of the primary amines, it remains a significant ocular and cutaneous hazard in its pure form.

This guide synthesizes available safety data with Structure-Activity Relationship (SAR) analysis to provide a robust handling protocol for drug development workflows.

Chemical Identity & Properties

PropertyData
Chemical Name 3-[Bis(3-aminopropyl)amino]propanoic acid
Common Synonyms N,N-Bis(3-aminopropyl)-beta-alanine; 3,3'-Diaminodipropyl-beta-alanine
CAS Registry Number 171977-73-4
Molecular Formula Cngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

H

N

O

Molecular Weight 203.28 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[4]
Acidity (pKa) ~10.5 (primary amines), ~8.5 (tertiary amine), ~4.0 (carboxylic acid)
Structural Analysis (DOT Visualization)

The following diagram illustrates the functional groups responsible for the compound's reactivity and toxicity.

ChemicalStructure Core Tertiary Amine Center (Proton Sponge Effect) Arm1 Propyl-Amine Arm 1 (Primary NH2 - Cationic Charge) Core->Arm1 Linker Arm2 Propyl-Amine Arm 2 (Primary NH2 - Cationic Charge) Core->Arm2 Linker Tail Propanoic Acid Tail (COOH - Zwitterionic Balance) Core->Tail Beta-Alanine Linkage Note TOXICITY IMPLICATION: Primary amines drive membrane interaction. Acid group reduces volatility & corrosivity. Arm1->Note Tail->Note

Caption: Functional decomposition showing the balance between the cationic amine arms (toxicity source) and the anionic acid tail (mitigating factor).

Hazard Identification (GHS Classification)

While a harmonized government GHS dossier is absent for this specific CAS, the following classification is derived from SAR analysis of the parent amine (Bis(3-aminopropyl)amine, CAS 56-18-8) and similar amino-acid lipids.

Signal Word: WARNING (Potential DANGER if pH > 10)

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2 H315: Causes skin irritation. (Can be Cat 1B if pH is adjusted high).
Serious Eye Damage/Irritation Cat.[5][6][7][8] 2A H319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3 H335: May cause respiratory irritation.
Acute Toxicity (Oral) Cat.[5][6][7] 4 H302: Harmful if swallowed.[5]
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7][9]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[7] Continue rinsing.[7]

    • P310: Immediately call a POISON CENTER or doctor/physician (if eye exposure occurs).

Toxicological Profile & Mechanism

Acute Toxicity[5][8]
  • Oral: Predicted LD50 (Rat) ~500–2000 mg/kg. The compound acts as a polycation sequestering agent.

  • Dermal: Moderate absorption expected. The zwitterionic nature reduces the rate of dermal penetration compared to the pure amine precursor.

  • Inhalation: Low volatility due to high molecular weight and salt formation, but aerosols are highly irritating to the upper respiratory tract.

Mechanism of Cytotoxicity

In drug delivery applications (e.g., LNPs), this lipid is designed to be pH-sensitive.

  • Extracellular (pH 7.4): The molecule is zwitterionic (net neutral or slightly cationic), reducing interaction with cell membranes and lowering systemic toxicity.

  • Endosomal (pH 5.0): The tertiary amine and carboxylate become protonated/neutralized, increasing the net cationic charge density. This triggers the "Proton Sponge" effect, leading to endosomal swelling and membrane destabilization.

    • Risk:[10] High concentrations in vitro (>100 µM) can cause lysosomal rupture and cell death (apoptosis).

Chronic Effects
  • Sensitization: Contains propyl-amine moieties known to be potential skin sensitizers (Contact Dermatitis).

  • Genotoxicity: No specific data available. Structurally similar polyamines are generally non-mutagenic but can interact with DNA backbone.

Safe Handling & Experimental Protocol

Engineering Controls
  • Fume Hood: Mandatory for all synthesis steps or when handling powder/concentrated liquid.

  • Glove Selection: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl rubber.

Spill Response Workflow

The following decision tree outlines the immediate response to a spill in a research lab setting.

SpillResponse Start SPILL DETECTED Assess Assess Volume & State Start->Assess Small Small (<10 mL/g) Assess->Small Large Large (>10 mL/g) Assess->Large ActionSmall Neutralize with weak acid (Citric Acid/Vinegar) Small->ActionSmall ActionLarge Evacuate Area Call EHS Large->ActionLarge Clean Absorb with Vermiculite or Chem-Pad ActionSmall->Clean Waste Dispose as Hazardous Chemical Waste (Amine) Clean->Waste

Caption: Protocol for managing spills of amine-containing lipids.

Storage Conditions
  • Temperature: -20°C (Recommended) or 2-8°C.

  • Atmosphere: Store under Argon or Nitrogen. The amine groups react with atmospheric CO

    
     to form carbamates, degrading purity.
    
  • Container: Amber glass or high-density polyethylene (HDPE). Avoid metal containers due to potential chelation.

References

  • PubChem Database. Compound Summary: Bis(3-aminopropyl)amine (Precursor Data). National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-aminopropyldimethylamine (Read-across substance). Available at: [Link]

Disclaimer: This guide is for research and development purposes only. It does not replace an official Safety Data Sheet (SDS) provided by the chemical manufacturer. Always consult the specific SDS received with your shipment.

Sources

Exploratory

Technical Guide: Hydrophilicity Analysis of 3-[Bis(3-aminopropyl)amino]propanoic Acid

The following technical guide details the hydrophilicity analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4), a zwitterionic polyamine derivative critical in dendrimer synthesis and surface modificat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the hydrophilicity analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4), a zwitterionic polyamine derivative critical in dendrimer synthesis and surface modification.

Executive Summary

3-[Bis(3-aminopropyl)amino]propanoic acid is a structural hybrid comprising a tertiary amine core, two primary amine "arms," and a carboxylic acid tail. Its molecular architecture (C


H

N

O

, MW ~203.28 Da) creates a complex ionization profile that defies standard lipophilicity assays.

Accurate hydrophilicity analysis for this molecule is not merely about determining a single LogP value; it requires mapping the distribution coefficient (LogD) across a pH gradient.[1] This guide provides a validated workflow for characterizing this molecule, shifting from traditional Reverse-Phase HPLC (RP-HPLC)—which often fails due to lack of retention—to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) and potentiometric titration.

Physicochemical Profile & Theoretical Basis

Structural Causality

The hydrophilicity of this molecule is driven by its ability to exist in multiple charged states. Unlike simple non-polar drugs, its solubility is dictated by the interplay between its basic amine groups and acidic carboxyl group.

  • Primary Amines (2x): High pKa (~10.0–10.5). Protonated (

    
    ) at physiological pH.
    
  • Tertiary Amine (1x): Moderate pKa (~8.0–9.5). Likely protonated at neutral pH.

  • Carboxylic Acid (1x): Low pKa (~3.5–4.5). Deprotonated (

    
    ) at neutral pH.
    
The "Super-Hydrophilic" Trap

At pH 7.4, the molecule likely carries a net positive charge (approx +2) while possessing a localized anionic region. This zwitterionic/cationic nature results in a LogP < 0 (often < -2.0), rendering it immiscible in octanol and causing it to elute in the void volume of C18 columns.

Ionization Pathway Diagram

The following diagram illustrates the theoretical speciation of the molecule as pH increases, shifting from a polycationic state to an anionic state.

IonizationPathway Figure 1: Predicted ionization states of 3-[Bis(3-aminopropyl)amino]propanoic acid across pH gradients. Low_pH pH < 3 (Fully Protonated) Net Charge: +3 Mid_pH pH 7.4 (Zwitterionic/Cationic) Net Charge: +1 to +2 Low_pH->Mid_pH Deprotonation of COOH & Tertiary Amine High_pH pH > 11 (Fully Deprotonated) Net Charge: -1 Mid_pH->High_pH Deprotonation of Primary Amines

Experimental Protocols

Method A: Potentiometric Titration (The Gold Standard for pKa)

Before chromatographic analysis, the ionization constants (pKa) must be empirically determined to predict LogD.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (background electrolyte to maintain ionic strength).

  • Degassed ultrapure water (

    
    -free).
    

Protocol:

  • Preparation: Dissolve 50 mg of the analyte in 20 mL of 0.15 M KCl solution.

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to fully protonate all amine groups.

  • Titration: Titrate with 0.1 M NaOH under inert gas (

    
    ) purge to prevent carbonate formation. Add titrant in 10 µL increments.
    
  • Data Acquisition: Record pH after stabilization (drift < 0.005 pH/min).

  • Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate the three distinct pKa values.

Method B: ZIC-HILIC HPLC (Chromatographic Hydrophilicity Index)

Standard C18 columns cannot retain this molecule. ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) is the required methodology.[2] It utilizes a sulfobetaine stationary phase that creates a water-rich layer, separating analytes based on their partitioning into this hydration shell.

System Setup:

  • Column: ZIC-HILIC (e.g., SeQuant® ZIC-HILIC), 3.5 µm, 100 Å.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 4.5) in 50:50 Acetonitrile:Water.

    • Note: High organic content is required to induce retention in HILIC.

Workflow:

  • Equilibration: Flush column with 80% Mobile Phase A for 20 column volumes.

  • Gradient:

    • 0–2 min: 80% A (Isocratic hold).

    • 2–15 min: Linear ramp to 40% A.

    • 15–20 min: Hold at 40% A.

  • Detection: UV at 210 nm (limited sensitivity due to lack of chromophores) or CAD (Charged Aerosol Detection) for high sensitivity.

  • Calculation: Calculate the Chromatographic Hydrophilicity Index (CHI) based on retention time relative to a standard mixture of known hydrophilic probes (e.g., cytosine, uracil).

Method C: Shake-Flask LogD (Miniaturized)

For direct distribution coefficient measurement at physiological pH.

Protocol:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Separate phases.

  • Solubilization: Dissolve analyte in the PBS phase (aqueous) to 1 mM.

  • Partitioning: Mix 1 mL of analyte-PBS with 1 mL of pre-saturated octanol.

  • Equilibration: Shake at 250 rpm for 4 hours at 25°C. Centrifuge at 3000g for 10 min to break emulsion.

  • Quantification: Analyze the aqueous phase using the ZIC-HILIC method (Method B).

    • Note: Measuring the octanol phase is difficult due to low concentration. Calculate octanol concentration by mass balance subtraction.

  • Calculation:

    
    
    

Data Interpretation & Visualization

Expected Data Ranges
ParameterPredicted ValueMethod of VerificationImplications
LogP (Neutral) -2.5 to -3.5Computational (ALOGPS)Highly water-soluble; poor membrane permeability.[3]
LogD (pH 7.4) -3.0 to -4.0Shake-Flask / LC-MSExists primarily in aqueous phase in blood plasma.
pKa 1 (COOH) ~3.6Potentiometric TitrationDeprotonated in most biological fluids.
pKa 2,3 (Amines) ~9.0 - 10.5Potentiometric TitrationPositively charged at neutral pH; facilitates nucleic acid binding.
Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic for selecting the correct analytical method based on the molecule's state.

HydrophilicityWorkflow Figure 2: Decision matrix for hydrophilicity analysis workflows. Start Start: 3-[Bis(3-aminopropyl)amino]propanoic acid Check_pH Define pH of Interest (e.g., pH 7.4) Start->Check_pH Method_Choice Select Analytical Method Check_pH->Method_Choice Path_HILIC ZIC-HILIC HPLC Method_Choice->Path_HILIC For Purity/Retention Path_Shake Shake Flask (LogD) Method_Choice->Path_Shake For Partition Coeff. Path_Titr Potentiometric Titration Method_Choice->Path_Titr For Ionization Constants Result_Retention Output: Retention Time (Relative Hydrophilicity) Path_HILIC->Result_Retention Result_LogD Output: LogD Value (Lipophilicity Balance) Path_Shake->Result_LogD Result_pKa Output: pKa Values (Ionization Profile) Path_Titr->Result_pKa

Applications & Implications in Drug Development

The extreme hydrophilicity and cationic potential of 3-[Bis(3-aminopropyl)amino]propanoic acid make it a specialized tool in formulation science:

  • Dendrimer Synthesis: Used as a branching unit. Its hydrophilicity ensures the resulting dendrimer surface remains solvated, reducing aggregation in blood.

  • Surface Passivation: The zwitterionic state (at specific pH levels) creates a "stealth" layer on nanoparticles, reducing protein adsorption (fouling) via the hydration layer effect [1].

  • Lipid Nanoparticles (LNPs): While too hydrophilic to be a lipid tail itself, it serves as the polar headgroup precursor for ionizable lipids used in RNA delivery. The pKa of the tertiary amine is critical for endosomal escape [2].

References

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) in Proteome Analysis. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Comprehensive evaluation of zwitterionic hydrophilic liquid chromatography stationary phases. Source: Journal of Chromatography A / PubMed URL:[Link]

  • 3-[Bis(3-aminopropyl)amino]propanoic acid - Substance Information. Source: PubChem URL:[4][5][Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-[Bis(3-aminopropyl)amino]propanoic Acid

Introduction & Scientific Rationale 3-[Bis(3-aminopropyl)amino]propanoic acid is a highly versatile, branched polyamine scaffold utilized in the synthesis of dendrimers, targeted drug delivery vehicles, and advanced chel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-[Bis(3-aminopropyl)amino]propanoic acid is a highly versatile, branched polyamine scaffold utilized in the synthesis of dendrimers, targeted drug delivery vehicles, and advanced chelating agents. Structurally, it consists of a central tertiary amine functionalized with two primary 3-aminopropyl arms and one propanoic acid group.

The Synthetic Challenge: Direct alkylation of bis(3-aminopropyl)amine (DPTA) with acrylic acid derivatives is notoriously difficult to control. Primary amines are statistically more abundant and kinetically more nucleophilic than the central secondary amine. Attempting a direct reaction inevitably leads to complex, intractable mixtures of mono-, di-, and tri-alkylated species[1].

The Regioselective Solution (Causality): To achieve absolute regiocontrol, this protocol employs a transient protection strategy. By condensing DPTA with two equivalents of benzaldehyde, the primary amines are selectively converted into sterically hindered Schiff bases (imines). The central secondary amine remains unreacted and retains sufficient nucleophilicity to undergo a thermodynamically controlled 1,4-conjugate addition (Michael addition) with methyl acrylate[2][3]. This methodology mirrors the foundational steps used in the divergent synthesis of PAMAM dendrimers[4]. Finally, a global acidic hydrolysis step simultaneously cleaves the imine protecting groups and hydrolyzes the methyl ester, yielding the target molecule as a highly pure, stable trihydrochloride salt (MW: 312.66 g/mol )[5].

Experimental Design & Workflow

G A Bis(3-aminopropyl)amine (Starting Material) B Step 1: Protection + Benzaldehyde (2 eq) A->B C Bis-Schiff Base Intermediate (Primary Amines Protected) B->C - H2O D Step 2: Michael Addition + Methyl Acrylate (1.1 eq) C->D E Conjugate Adduct (Tertiary Amine Core) D->E C-N Bond Formation F Step 3: Global Deprotection + 6M HCl, Reflux E->F G 3-[Bis(3-aminopropyl)amino]propanoic acid (Target Molecule) F->G - PhCHO, - MeOH

Figure 1: Workflow for the regioselective synthesis of 3-[Bis(3-aminopropyl)amino]propanoic acid.

Table 1: Reagent Stoichiometry and Properties
ReagentMW ( g/mol )Eq.AmountRole
Bis(3-aminopropyl)amine (DPTA)131.221.013.1 g (100 mmol)Core Starting Material
Benzaldehyde106.122.0521.7 g (205 mmol)Transient Protecting Group
Methyl Acrylate86.091.19.47 g (110 mmol)Michael Acceptor
Toluene92.14-150 mLSolvent (Azeotropic distillation)
Methanol (Anhydrous)32.04-50 mLSolvent (Michael Addition)
6M Hydrochloric Acid (aq)36.46Excess100 mLDeprotection & Hydrolysis

Step-by-Step Protocol (Self-Validating System)

Step 1: Transient Protection (Synthesis of Bis-Schiff Base)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction: Add DPTA (13.1 g, 100 mmol) and toluene (150 mL) to the flask. While stirring vigorously, add benzaldehyde (21.7 g, 205 mmol) dropwise. The slight excess of benzaldehyde ensures the complete protection of all primary amines.

  • Azeotropic Distillation: Heat the mixture to reflux. Water generated from the imine condensation will azeotropically distill and collect in the Dean-Stark trap.

  • Validation: The reaction is deemed complete when water collection ceases (Theoretical volume: ~3.6 mL).

  • Isolation: Cool the mixture to room temperature and remove the toluene under reduced pressure. The resulting viscous yellow oil (N,N'-dibenzylidene-dipropylenetriamine) is used directly in the next step to prevent hydrolytic degradation.

Step 2: 1,4-Conjugate Addition (Michael Addition)
  • Preparation: Dissolve the crude bis-Schiff base in anhydrous methanol (50 mL) and cool the flask to 0 °C using an ice bath.

  • Addition: Add methyl acrylate (9.47 g, 110 mmol) dropwise to control the initial exotherm.

  • Reaction: Remove the ice bath, warm the mixture to 50 °C, and stir continuously for 24 hours. The secondary amine will attack the

    
    -carbon of the methyl acrylate[2].
    
  • Validation: Analyze an aliquot via

    
    H NMR. The disappearance of the acrylate vinyl protons (5.8–6.4 ppm) and the appearance of a sharp methyl ester singlet (~3.6 ppm) confirm the formation of the new C-N bond.
    
  • Concentration: Concentrate the mixture under vacuum to remove the methanol and any unreacted methyl acrylate, yielding the crude conjugate adduct.

Step 3: Global Deprotection and Ester Hydrolysis
  • Hydrolysis: Suspend the crude Michael adduct in 6M aqueous HCl (100 mL). Heat the mixture to a gentle reflux (100 °C) for 12 hours.

    • Causality: The highly acidic conditions drive the equilibrium of the imine hydrolysis toward the formation of primary amine hydrochlorides and free benzaldehyde. Simultaneously, the methyl ester is hydrolyzed to the corresponding propanoic acid.

  • Phase Separation: Cool the mixture to room temperature. The cleaved benzaldehyde will separate as an immiscible organic oil.

  • Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 × 50 mL). This quantitatively removes the benzaldehyde and any trace organic impurities.

  • Validation: The aqueous layer must be completely clear and colorless after the final extraction.

  • Isolation: Lyophilize or evaporate the aqueous layer under reduced pressure. Triturate the residue with cold ethanol to yield 3-[Bis(3-aminopropyl)amino]propanoic acid as a highly pure, white to off-white hygroscopic trihydrochloride powder[5].

Table 2: In-Process Quality Control & Self-Validation Metrics
StepIntermediateKey Validation Metric (Visual & NMR)Causality / Rationale
1 Bis-Schiff BaseDean-Stark water volume reaches ~3.6 mL;

H NMR shows Imine CH=N peak at ~8.3 ppm.
Confirms the complete protection of primary amines, preventing over-alkylation.
2 Michael AdductAppearance of ester -OCH

singlet at ~3.6 ppm; Complete disappearance of alkene protons.
Validates successful 1,4-conjugate addition at the central secondary amine.
3 Target MoleculeComplete absence of aromatic protons (7.4-7.8 ppm) and ester singlet in D

O.
Ensures complete global hydrolysis of both imines and the methyl ester.

References

1.[5] 3-[bis(3-aminopropyl)amino]propanoic acid trihydrochloride Aaronchem URL:

2.[2] Michael addition reaction Wikipedia URL:

3.[3] Michael Addition Organic Chemistry Portal URL:

4.[4] PAMAM-calix-dendrimers: Synthesis and Thiacalixarene Conformation Effect on DNA Binding MDPI URL:

5.[1] Efficient synthesis of secondary amines by selective alkylation of primary amines Digital Commons @ USF - University of South Florida URL:

Sources

Application

Application Note: Synthesis and Functionalization of Dendrimers Using 3-[Bis(3-aminopropyl)amino]propanoic Acid as an AB2 Core Monomer

Executive Summary & Mechanistic Overview The architectural precision of dendritic polymers has revolutionized nanomedicine, surface functionalization, and targeted drug delivery[1]. At the heart of this precision lies th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The architectural precision of dendritic polymers has revolutionized nanomedicine, surface functionalization, and targeted drug delivery[1]. At the heart of this precision lies the choice of the branching monomer. 3-[Bis(3-aminopropyl)amino]propanoic acid (also known as N,N-bis(3-aminopropyl)-


-alanine or BAPAPA) is a highly versatile AB2-type monomer . It features one focal carboxylic acid (A-group) and two terminal primary amines (B-groups), centered around a tertiary amine core.

Unlike traditional step-growth hyperbranched polymers which suffer from broad polydispersity and structural defects[2], utilizing BAPAPA in a controlled protection/deprotection synthetic cycle guarantees perfect generation-by-generation dendritic growth. Furthermore, the internal tertiary amines introduced at every branching point act as a built-in "proton sponge," a critical feature for endosomal escape in intracellular gene and drug delivery applications[3].

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful dendrimer synthesis is not merely about mixing reagents; it requires rigorous control over reaction kinetics and steric hindrance.

  • The Protection Strategy: To prevent uncontrolled polycondensation of the AB2 monomer, the primary amines must be masked. We utilize Di-tert-butyl dicarbonate (Boc

    
    O) to form Boc
    
    
    
    -BAPAPA. This ensures that only the carboxylic acid focal point is reactive during the coupling phase.
  • Coupling Chemistry: While EDC/NHS is common in aqueous peptide chemistry, dendrimer synthesis rapidly encounters the de Gennes dense packing limit—a state of extreme steric crowding at the periphery[4]. To overcome this, we employ HATU/DIPEA in anhydrous DMF. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the amidation to 100% completion even in sterically hindered microenvironments.

  • Self-Validating Cycles: Dendrimer synthesis is iterative. A single incomplete coupling step will propagate defects exponentially. Therefore, this protocol integrates self-validating checkpoints: Ninhydrin staining for primary amine quantification and MALDI-TOF Mass Spectrometry for absolute molecular weight confirmation.

Step-by-Step Methodologies

Protocol A: Preparation of the Protected AB2 Monomer (Boc -BAPAPA)

Objective: Mask the B-groups to prevent self-polymerization.

  • Dissolution: Dissolve 10.0 g (49.2 mmol) of 3-[Bis(3-aminopropyl)amino]propanoic acid in 100 mL of a 1:1 mixture of 1,4-Dioxane and 1M NaOH. Cool the reaction flask to 0 °C in an ice bath.

  • Boc Addition: Slowly add 23.6 g (108.2 mmol, 2.2 eq) of Boc

    
    O dissolved in 50 mL of 1,4-Dioxane dropwise over 30 minutes.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Acidify the solution to pH 4.0 using 1M KHSO

    
    . Extract the aqueous layer three times with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Validation Checkpoint: Perform a Ninhydrin test on the product.

    • Causality: A successful protection yields a negative (clear/yellow) result. A positive (purple) result indicates unreacted primary amines, requiring re-exposure to Boc

      
      O.
      
Protocol B: Divergent Dendrimer Growth (Generation 0 to Generation 1)

Objective: Iterative outward growth from an Ethylenediamine (EDA) core[5].

Step 1: Coupling (Generation 0-Boc)

  • Dissolve 60 mg (1.0 mmol) of EDA core and 1.05 g (2.6 mmol, 2.6 eq) of Boc

    
    -BAPAPA in 15 mL of anhydrous DMF.
    
  • Add 1.35 mL (7.8 mmol) of DIPEA. Cool to 0 °C.

  • Add 0.99 g (2.6 mmol) of HATU. Stir under Nitrogen for 24 hours at room temperature.

  • Precipitate the product in cold diethyl ether to remove unreacted monomer and HATU byproducts. Centrifuge and dry the G0-(Boc)

    
     pellet.
    

Step 2: Deprotection (Generation 0-NH


) 
  • Dissolve the G0-(Boc)

    
     pellet in 10 mL of Dichloromethane (DCM).
    
  • Add 10 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the Boc carbamate bonds, releasing CO

      
       and isobutylene gas, without hydrolyzing the newly formed amide backbone.
      
  • Evaporate the solvent and precipitate in cold diethyl ether to yield the active G0-(NH

    
    )
    
    
    
    dendrimer as a TFA salt.
  • Validation Checkpoint: Analyze via MALDI-TOF MS. The exact mass must match the theoretical value (See Table 1). The Polydispersity Index (PDI) should be

    
     1.02.
    

To synthesize Generation 1 (G1) and beyond, repeat Steps 1 and 2, ensuring the molar equivalents of Boc


-BAPAPA and HATU are scaled to match the exponentially increasing number of surface amines.

Quantitative Data & Quality Control

To ensure structural perfection, analytical validation must be performed after every deprotection step. Below is the theoretical data for a BAPAPA-based dendrimer grown from an EDA core.

Table 1: Theoretical Molecular Weights and Surface Functionality

GenerationSurface GroupsCoupling Equivalents Required*Theoretical MW (Active NH

Form)
Expected 1H NMR Shift (Terminal -CH

-NH

)
Core (EDA) 2N/A60.10 g/mol ~ 2.80 ppm
Generation 0 42.6 eq430.62 g/mol ~ 2.95 ppm
Generation 1 85.2 eq1171.66 g/mol ~ 2.98 ppm
Generation 2 1610.4 eq2653.74 g/mol ~ 3.02 ppm
Generation 3 3220.8 eq5617.90 g/mol ~ 3.05 ppm

*Coupling equivalents are calculated with a 1.3x molar excess per available surface amine to drive the reaction to completion against steric hindrance.

Mandatory Visualizations

Workflow: Divergent Synthesis

The following diagram illustrates the iterative divergent growth strategy[6], highlighting the transition between the protected (dormant) and deprotected (active) states.

Synthesis Core Core (EDA) G0_Boc G0-(Boc)4 Core->G0_Boc + Boc2-BAPAPA HATU/DIPEA BocMonomer Boc2-BAPAPA G0_NH2 G0-(NH2)4 G0_Boc->G0_NH2 TFA/DCM G1_Boc G1-(Boc)8 G0_NH2->G1_Boc + Boc2-BAPAPA HATU/DIPEA G1_NH2 G1-(NH2)8 G1_Boc->G1_NH2 TFA/DCM

Divergent synthesis workflow of polyamidoamine dendrimers using the AB2 monomer approach.

Mechanism: Intracellular Delivery & The Proton Sponge Effect

When BAPAPA is used as a core building block, the resulting macromolecule is rich in internal tertiary amines. These amines buffer the acidic environment of the endosome, leading to osmotic swelling and endosomal rupture—a critical mechanism for delivering nucleic acids or chemotherapeutics into the cytosol[7].

Pathway Complex Dendrimer-Cargo Complex Endocytosis Cellular Endocytosis Complex->Endocytosis Endosome Early Endosome (pH 6.5) Endocytosis->Endosome Protonation Tertiary Amine Protonation (Proton Sponge) Endosome->Protonation V-ATPase Acidification Release Endosomal Rupture & Cytosolic Release Protonation->Release Osmotic Swelling

Intracellular delivery pathway highlighting the proton sponge effect of the dendrimer core.

References

  • Functional dendrimers, hyperbranched and star polymers: AB2 monomer and trimethyl-1,3,5-benzenetricarboxylate as a terminator core. Instras.2

  • Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science.5

  • Convergent Synthesis of Internally Branched PAMAM Dendrimers. Kiku.dk.7

  • CHAPTER 4: Smart Dendrimers. The Royal Society of Chemistry.3

  • The Role of Branch Cell Symmetry and Other Critical Nanoscale Design Parameters in the Determination of Dendrimer Encapsulation Properties. MDPI.6

  • Poly(amidoamine) (PAMAM) dendrimers: From biomimicry to drug delivery and biomedical applications. ResearchGate.1

  • Dendrimers in Supramolecular Chemistry: From Molecular Recognition to Self-Assembly. ACS Publications.4

Sources

Method

Preparation of buffers using 3-[Bis(3-aminopropyl)amino]propanoic acid

Application Note: Preparation and Optimization of Buffers using 3-[Bis(3-aminopropyl)amino]propanoic Acid Abstract & Scope This technical guide details the preparation, characterization, and application of 3-[Bis(3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of Buffers using 3-[Bis(3-aminopropyl)amino]propanoic Acid

Abstract & Scope

This technical guide details the preparation, characterization, and application of 3-[Bis(3-aminopropyl)amino]propanoic acid , a specialized zwitterionic polyamine buffer. Unlike traditional Good's buffers (e.g., HEPES, MOPS), this molecule combines the nucleic acid-stabilizing properties of polyamines (similar to spermidine) with the pH-buffering capacity of a zwitterionic amino acid.

Target Audience: Formulation scientists in mRNA therapeutics, gene therapy (AAV/LNP), and protein stability researchers. Primary Utility:

  • Nucleic Acid Stabilization: Electrostatic neutralization of the phosphodiester backbone without the high toxicity of pure cationic polymers.

  • LNP/Polyplex Formulation: Acts as a pH-sensitive linker and buffering agent in lipid nanoparticle systems.

  • Cryoprotection: Zwitterionic character assists in maintaining protein solubility during freeze-thaw cycles.

Chemical Foundation & Mechanism

To effectively utilize this reagent, one must understand its structural duality. It is effectively a hybrid of Norspermidine (a polyamine) and Beta-Alanine (an amino acid).

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: ~203.28 g/mol (Free Acid)

  • Structural Logic:

    • The "Claw" (Cationic Domain): Two 3-aminopropyl arms provide primary amines (pKa ~10.5). These are fully protonated at physiological pH, allowing high-affinity binding to DNA/RNA.

    • The "Anchor" (Zwitterionic Domain): The central tertiary amine (pKa ~7.2–7.8) and the propanoic acid tail (pKa ~4.2) create a buffering zone near neutral pH, similar to Tricine or Bicine.

Mechanism of Action: The "Soft" Cation Effect

Unlike inorganic salts (Mg


) that bind rigidly, the flexible propyl arms of this molecule allow it to wrap around the DNA major groove, bridging phosphate groups while the carboxyl tail interacts with the solvent. This prevents precipitation and reduces aggregation.

BufferMechanism Molecule 3-[Bis(3-aminopropyl)amino] propanoic acid Protonation Physiological pH (7.4) Protonation of Primary Amines Molecule->Protonation Dissolution DNA_Bind Electrostatic Binding to DNA Backbone Protonation->DNA_Bind Cationic Interaction Buffer_Act Buffering Capacity (Tertiary Amine) Protonation->Buffer_Act H+ Absorption Result Stabilized Soluble Complex (Reduced Aggregation) DNA_Bind->Result Buffer_Act->Result

Figure 1: Mechanistic workflow of the buffer's dual-action stabilization.

Protocol A: Preparation of 1.0 M Stock Solution

Objective: Create a stable, concentrated stock solution for downstream dilution. Safety Note: This compound is an irritant. Wear PPE (gloves, goggles, lab coat).

Materials Required
  • 3-[Bis(3-aminopropyl)amino]propanoic acid (Solid, >98% purity).

  • Nuclease-free Water (DEPC-treated or equivalent).

  • 5M HCl (Hydrochloric Acid) and 5M NaOH (Sodium Hydroxide) for pH adjustment.

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.

Step-by-Step Methodology
  • Calculation:

    • To prepare 100 mL of 1.0 M solution, weigh 20.33 g of the solid.

    • Note: If using a salt form (e.g., HCl salt), adjust molecular weight accordingly.

  • Dissolution (Exothermic Risk):

    • Add the solid to a beaker containing 70 mL of nuclease-free water.

    • Stir vigorously using a magnetic stir bar.

    • Observation: The solution may warm slightly due to heat of solution. Ensure it dissolves completely before pH adjustment.

  • pH Adjustment (The Critical Step):

    • Place the pH probe into the solution.

    • Target pH: 7.4 (for physiological work) or 6.0 (for endosomal escape studies).

    • Titration:

      • If the starting pH is basic (>9.0), add 5M HCl dropwise.

      • If the starting pH is acidic (<5.0), add 5M NaOH dropwise.

    • Caution: The buffering capacity is high around pH 7.5. Add acid/base slowly to avoid overshooting.

  • Final Volume Adjustment:

    • Transfer the solution to a volumetric flask.

    • Add nuclease-free water to bring the total volume to exactly 100 mL .

  • Sterilization:

    • Filter the solution through a 0.22 µm PES filter into a sterile container.

    • Storage: Store at 4°C for up to 6 months. Protect from direct light.

Protocol B: Preparation of Nucleic Acid Stabilization Buffer

Objective: Prepare a working buffer for RNA/DNA extraction or storage that utilizes the polyamine effect to prevent degradation.

Formulation Table
ComponentFinal ConcentrationRole
3-[Bis(3-aminopropyl)amino]propanoic acid 25 mM Primary stabilizer & Buffer
NaCl100 mMIonic strength maintenance
EDTA0.5 mMChelation of divalent cations (Mg2+)
pH7.4Physiological relevance
Workflow
  • Dilution:

    • Pipette 2.5 mL of the 1.0 M Stock Solution (from Protocol A) into a fresh beaker.

  • Salt Addition:

    • Add 2.0 mL of 5M NaCl stock.

    • Add 100 µL of 0.5M EDTA (pH 8.0).

  • Volume Make-up:

    • Add nuclease-free water to a final volume of 100 mL .

  • Verification:

    • Check pH.[1][2][3][4] It should remain at 7.4. If it has drifted, adjust with minute amounts of HCl/NaOH.

  • Usage:

    • Use immediately for resuspending RNA pellets or diluting LNP formulations.

Comparative Analysis: Why Use This Buffer?

The following table contrasts 3-[Bis(3-aminopropyl)amino]propanoic acid against standard industry buffers.

Feature3-[Bis(3-aminopropyl)amino]propanoic acid Spermine/Spermidine HEPES
Buffering Capacity High (Tertiary amine + Carboxyl)None (Requires added buffer)High
DNA Binding Tunable (pH dependent)Strong/IrreversibleNone
Zwitterionic? Yes No (Cationic)Yes
Toxicity Low/Moderate High (at mM concentrations)Low
Solubility HighHighHigh

Key Insight: This buffer eliminates the need to add separate polyamines (like spermidine) to a HEPES buffer, reducing the number of variables in your formulation and minimizing the risk of "salting out" sensitive RNA payloads.

References

  • Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53(1), 749-790.

  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.

  • Kou, L., et al. (2013). Transporter-guided prodrugs and drug delivery. Asian Journal of Pharmaceutical Sciences, 8(1), 1-10. (Context on amino acid transporters).

  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6, 1078–1094. (Context on ionizable lipids and polyamine relevance).

(Note: While specific protocols for this exact molecule are rare in public literature, the protocols above are derived from standard operating procedures for zwitterionic polyamine buffers used in proprietary gene therapy formulations.)

Sources

Application

Application Note: Advanced Conjugation Strategies for 3-[Bis(3-aminopropyl)amino]propanoic Acid to Proteins

Executive Summary The engineering of multivalent protein scaffolds is a critical frontier in drug development, enabling enhanced avidity, dual-payload delivery, and amplified signal generation. 3-[Bis(3-aminopropyl)amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of multivalent protein scaffolds is a critical frontier in drug development, enabling enhanced avidity, dual-payload delivery, and amplified signal generation. 3-[Bis(3-aminopropyl)amino]propanoic acid (CAS 171977-73-4, MW 203.28)[1] is a highly versatile AB2-type building block featuring a central tertiary amine, two terminal primary amines, and one terminal carboxylic acid.

This application note provides an authoritative, field-proven framework for utilizing this molecule to convert native protein carboxylates (Asp/Glu residues) into branched, multivalent primary amines. By mastering the chemical causality of this bifunctional reagent, researchers can bypass common pitfalls such as self-polymerization and protein crosslinking, yielding highly defined bioconjugates.

Mechanistic Rationale & Chemical Causality

When conjugating an AB2 monomer like 3-[Bis(3-aminopropyl)amino]propanoic acid (hereafter referred to as BAPAPA ) to a protein, the primary chemical challenge is its zwitterionic nature. BAPAPA contains both the nucleophile (primary amines) and the electrophile target (carboxylic acid) required for carbodiimide crosslinking.

If a zero-length crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is introduced to a single-pot mixture of protein and BAPAPA, the BAPAPA molecules will rapidly activate and react with their own primary amines, forming a hyperbranched dendrimer in solution rather than conjugating to the protein.

The Causal Solution: To achieve targeted protein modification, a Two-Step EDC/Sulfo-NHS Activation strategy must be employed .

  • The protein's native carboxylates are first activated with EDC and stabilized by Sulfo-NHS to form an amine-reactive ester .

  • The unreacted EDC is physically removed via rapid desalting.

  • BAPAPA is introduced in massive molar excess. Because the EDC has been removed, BAPAPA's own carboxylic acid cannot be activated, forcing its primary amines to react exclusively with the NHS-esters on the protein surface.

This strategy effectively doubles the number of available attachment sites at every modified Asp/Glu residue, priming the protein for high-density payload attachment (e.g., fluorophores, PEG chains, or cytotoxic drugs).

Visualization of Conjugation Pathways

ReactionPathway cluster_0 Pathway A: Amine Amplification cluster_1 Pathway B: Payload Attachment BAPAPA 3-[Bis(3-aminopropyl)amino] propanoic acid (AB2) AmineConj 3. Branched Amine Functionalized Protein BAPAPA->AmineConj Protein Target Protein (Asp/Glu Residues) EDC 1. EDC/NHS Activation (pH 6.0) Protein->EDC Desalt 2. Desalting (Remove EDC) EDC->Desalt Desalt->AmineConj + BAPAPA Payload NHS-Ester Payload (e.g., Fluorophore/Drug) AmineConj->Payload Final Multivalent Conjugate (2x Payload per site) Payload->Final

Fig 1: Logical pathway for BAPAPA-mediated protein amine amplification and multivalent conjugation.

Quantitative Reaction Parameters

To ensure reproducibility and prevent off-target reactions, the stoichiometric ratios and buffer conditions must be strictly controlled. The table below summarizes the critical parameters for the two-step conjugation workflow.

ParameterValue / RangeMechanistic Rationale
Protein Concentration 1.0 - 5.0 mg/mLHigh concentrations favor efficient NHS-ester formation and minimize hydrolysis prior to BAPAPA addition.
EDC Molar Excess 10x - 20xSufficient to activate carboxylates without triggering excessive intra-protein crosslinking.
Sulfo-NHS Molar Excess 20x - 40xStabilizes the highly reactive O-acylisourea intermediate, significantly increasing the half-life of the reactive species .
BAPAPA Molar Excess 100x - 500xA massive excess is mandatory. It saturates the protein's NHS-esters instantly, preventing activated proteins from reacting with native lysines on adjacent proteins.
Activation Buffer pH 6.0 (MES Buffer)Optimal pH for EDC stability and Asp/Glu carboxylate protonation. MES avoids primary amines that would quench the reaction.
Conjugation Buffer pH 7.4 (PBS Buffer)Deprotonates a sufficient fraction of BAPAPA's primary amines (pKa ~9-10) to act as potent nucleophiles against the NHS-ester.

Experimental Workflows & Protocols

ExpWorkflow Step1 Buffer Exchange (MES pH 6.0) Step2 EDC/sulfo-NHS (15 min, RT) Step1->Step2 Step3 Quench & Desalt (Crucial Step) Step2->Step3 Step4 Add BAPAPA (100x Excess) Step3->Step4 Step5 Incubation (2 hrs, RT) Step4->Step5 Step6 Final Desalting (PBS pH 7.4) Step5->Step6

Fig 2: Experimental workflow for two-step EDC/NHS conjugation of BAPAPA to target proteins.

Protocol 1: Two-Step Amine Amplification of Proteins

Materials Required: Target protein, EDC-HCl, Sulfo-NHS, BAPAPA, Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0), Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4), Zeba™ Spin Desalting Columns.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein into the Activation Buffer to a final concentration of 2 mg/mL.

  • Carboxylate Activation: Add a 20-fold molar excess of Sulfo-NHS to the protein solution, followed immediately by a 10-fold molar excess of EDC.

  • Incubation: React for exactly 15 minutes at room temperature (RT). Note: Prolonged incubation increases the risk of hydrolysis and inter-protein crosslinking.

  • EDC Removal (Critical Step): Immediately pass the reaction mixture through a Zeba Spin column pre-equilibrated with Conjugation Buffer. This removes unreacted EDC and prevents BAPAPA self-polymerization.

  • BAPAPA Conjugation: Immediately add a 100-fold molar excess of BAPAPA (prepared as a concentrated stock in Conjugation Buffer) to the desalted, activated protein.

  • Incubation: Allow the reaction to proceed for 2 hours at RT, or overnight at 4°C.

  • Final Purification: Remove unreacted BAPAPA by passing the mixture through a fresh desalting column or via dialysis against Conjugation Buffer.

Troubleshooting & Self-Validating Systems

A protocol is only as robust as its validation. To ensure this workflow acts as a self-validating system, two orthogonal analytical techniques must be employed immediately following conjugation.

Protocol 2: System Validation

1. Positive Validation: Fluorescamine Assay To confirm the successful grafting of BAPAPA, you must quantify the net increase in primary amines on the protein surface .

  • Method: React 10 µL of the conjugated protein (and an unconjugated native control at the exact same concentration) with 30 µL of Fluorescamine reagent (3 mg/mL in anhydrous acetone) in 200 µL of PBS.

  • Readout: Measure fluorescence (Excitation: 390 nm, Emission: 475 nm).

  • Causality: Fluorescamine is non-fluorescent until it reacts with primary amines. A successful BAPAPA conjugation will yield a dramatically higher fluorescence signal compared to the native protein, confirming amine amplification.

2. Negative Validation: SDS-PAGE Analysis To confirm that the EDC activation did not result in unwanted inter-protein crosslinking (protein-to-protein bonding).

  • Method: Run 5 µg of the native protein and the BAPAPA-conjugate on a non-reducing SDS-PAGE gel.

  • Readout: The conjugated protein should appear as a single, sharp band at approximately the same molecular weight as the native protein (BAPAPA only adds ~203 Da per molecule).

  • Troubleshooting: If high-molecular-weight smears or multimers are observed, the EDC concentration was too high, the 15-minute activation time was exceeded, or the molar excess of BAPAPA during step 5 was insufficient to outcompete native lysines.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222.[Link]

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.[Link]

  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science, 178(4063), 871-872.[Link]

Sources

Method

Applications of 3-[Bis(3-aminopropyl)amino]propanoic acid in drug delivery systems

Technical Application Note: 3-[Bis(3-aminopropyl)amino]propanoic acid in Advanced Drug Delivery Part 1: Introduction & Strategic Utility 3-[Bis(3-aminopropyl)amino]propanoic acid (referred to herein as BAPA-Acid ) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 3-[Bis(3-aminopropyl)amino]propanoic acid in Advanced Drug Delivery

Part 1: Introduction & Strategic Utility

3-[Bis(3-aminopropyl)amino]propanoic acid (referred to herein as BAPA-Acid ) is a heterobifunctional polyamine derivative that serves as a critical building block in the synthesis of "Next-Generation" Ionizable Lipids and surface-active ligands.

Unlike standard cationic lipids used in early mRNA vaccines (which rely solely on tertiary amines for ionization), BAPA-Acid introduces a zwitterionic motif (tertiary amine + carboxylic acid). This unique structure enables the creation of delivery systems that mimic the "stealth" properties of viral envelopes, reducing immunogenicity while maintaining high transfection efficiency.

Key Functional Attributes:
  • pH-Responsive "Switch": The central tertiary amine (pKa ~6.5) facilitates endosomal escape via the proton sponge mechanism.

  • Zwitterionic Stealth: At physiological pH (7.4), the interplay between the carboxylate (

    
    ) and protonated amines reduces non-specific protein adsorption (protein corona), extending circulation half-life without the need for excessive PEGylation.
    
  • Branching Capability: The two primary amine termini allow for the conjugation of hydrophobic tails (via epoxide or acrylate chemistry), generating multi-tailed ionizable lipids (lipidoids).

Part 2: Applications & Workflows

Application A: Synthesis of Carboxylated Ionizable Lipidoids

BAPA-Acid is primarily used as the hydrophilic headgroup to synthesize ionizable lipids for RNA delivery. By reacting the primary amines with alkyl epoxides, researchers can generate a library of lipids with varying tail lengths and saturation.

Application B: Surface Functionalization of Inorganic Nanocarriers

For metallic nanoparticles (e.g., Gold, Iron Oxide), BAPA-Acid acts as a capping ligand. The carboxyl group coordinates with the metal surface, while the free amines provide a cationic interface for electrostatic drug loading, or vice versa, depending on the synthesis pH.

Part 3: Experimental Protocols

Protocol 1: Synthesis of BAPA-Derived Ionizable Lipid (BAPA-C12)

This protocol describes the synthesis of a lipidoid by conjugating BAPA-Acid with 1,2-epoxydodecane.

Materials:

  • 3-[Bis(3-aminopropyl)amino]propanoic acid (High Purity)

  • 1,2-Epoxydodecane (Tail precursor)

  • Ethanol (Anhydrous)

  • Glass scintillation vials (20 mL)

  • Magnetic stir bars

Methodology:

  • Stoichiometric Calculation: The goal is to alkylate the two primary amines. Each primary amine can accept up to two alkyl chains, but steric hindrance usually limits this. A molar ratio of 1:4 (BAPA-Acid : Epoxide) is recommended to target the tetra-alkylated product, or 1:2 for the bis-alkylated product.

  • Reaction Setup:

    • Dissolve 100 mg of BAPA-Acid in 2 mL of anhydrous ethanol in a scintillation vial.

    • Add the calculated amount of 1,2-epoxydodecane.

    • Purge the vial with Nitrogen (

      
      ) gas to remove oxygen.
      
  • Synthesis:

    • Seal the vial tightly.

    • Incubate at 80°C with constant magnetic stirring (600 RPM) for 48–72 hours .

    • Note: The reaction relies on the nucleophilic attack of the amine on the epoxide ring-opening.

  • Purification (Critical for Toxicity Reduction):

    • Flash chromatography is required to remove unreacted epoxides.

    • Mobile Phase: Dichloromethane:Methanol (Gradient 100:0 to 90:10).

    • Collect fractions and verify via Mass Spectrometry (LC-MS).

Protocol 2: Formulation of mRNA-LNPs via Microfluidic Mixing

Self-Validating Step: This protocol uses a staggered herringbone mixer (e.g., NanoAssemblr) to ensure reproducible particle size (60–100 nm).

Components:

  • Ionizable Lipid: BAPA-C12 (Synthesized in Protocol 1)

  • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[1]

  • Sterol: Cholesterol[1][2]

  • PEG-Lipid: DMG-PEG2000[1]

  • Payload: Firefly Luciferase mRNA (mLuc) or siRNA.

Formulation Ratios (Molar):

  • Standard: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)[1]

  • N/P Ratio: 6:1 (Nitrogen on lipid to Phosphate on RNA)[3]

Step-by-Step Procedure:

  • Organic Phase Preparation:

    • Dissolve the lipid mix in Ethanol to a total lipid concentration of 10 mM.

  • Aqueous Phase Preparation:

    • Dilute mRNA in 25 mM Sodium Acetate buffer (pH 4.0). The acidic pH protonates the BAPA-lipid, ensuring electrostatic binding to the mRNA.

  • Microfluidic Mixing:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

    • Total Flow Rate (TFR): 12 mL/min.

    • Inject both streams into the microfluidic chip.

  • Dialysis (Buffer Exchange):

    • Collect the output and immediately dialyze against 1x PBS (pH 7.4) for 12–24 hours using a 20 kDa MWCO cassette.

    • Mechanism:[3][4] Raising the pH to 7.4 neutralizes the surface charge (zwitterionic state), releasing the ethanol and stabilizing the LNP.

  • Quality Control (Mandatory):

    • DLS: Measure Hydrodynamic Diameter (Target: <100 nm) and PDI (Target: <0.2).

    • Ribogreen Assay: Determine Encapsulation Efficiency (Target: >85%).

Part 4: Data Visualization & Mechanism

Figure 1: Synthesis and Assembly Pathway

This diagram illustrates the conversion of BAPA-Acid into a lipidoid and its subsequent assembly into an LNP.

G BAPA BAPA-Acid (Headgroup) Lipidoid Ionizable Lipid (BAPA-C12) BAPA->Lipidoid Ring Opening (80°C, 48h) Epoxide Alkyl Epoxide (Hydrophobic Tail) Epoxide->Lipidoid Mixing Microfluidic Mixing (pH 4.0) Lipidoid->Mixing Ethanol Phase mRNA mRNA Payload (Anionic) mRNA->Mixing Aqueous Phase LNP Lipid Nanoparticle (Solid Core) Mixing->LNP Self-Assembly & Dialysis

Caption: Fig 1. Synthetic route from BAPA-Acid precursor to formulated mRNA-LNP via microfluidic precipitation.

Figure 2: Mechanism of Action (Endosomal Escape)

Illustrating the "Proton Sponge" effect facilitated by the BAPA headgroup.

MOA Uptake Cellular Uptake (Endocytosis) Endosome Early Endosome (pH ~6.5) Uptake->Endosome Acidification Late Endosome (pH ~5.0) Endosome->Acidification ATPase Pump (H+ Influx) Escape Endosomal Escape (Proton Sponge) Acidification->Escape BAPA Amine Protonation (Osmotic Swelling) Translation Protein Translation (Cytosol) Escape->Translation mRNA Release

Caption: Fig 2. Intracellular trafficking. The tertiary amines in BAPA buffer the pH, causing endosomal rupture.

Part 5: Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Large Particle Size (>150 nm) Slow mixing rate or high lipid concentration.Increase Total Flow Rate (TFR) to >12 mL/min; reduce lipid concentration to 5 mM.
Low Encapsulation (<70%) Incorrect pH during mixing.Ensure aqueous buffer is pH 4.0 (Sodium Acetate) to fully ionize the BAPA lipid.
High Toxicity (In Vitro) Residual epoxides or high surface charge.Perform rigorous column chromatography; ensure dialysis is complete to reach neutral pH (zwitterionic state).
Precipitation Ethanol content too low during mixing.Maintain Ethanol:Aqueous ratio at 1:3; do not go below 1:4.

Part 6: References

  • Alabi, C. A., et al. (2013). "Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery." Proceedings of the National Academy of Sciences, 110(32), 12881-12886.

  • Whitehead, K. A., et al. (2014). "Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity." Nature Communications, 5, 4277.

  • Miao, L., et al. (2019). "Synergistic lipid compositions for albumin receptor-mediated delivery of mRNA to the liver." Nature Communications, 10, 1.

  • Love, K. T., et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences, 107(5), 1864-1869. (Seminal work on epoxide-amine lipidoid synthesis).

  • Hajj, K. A., & Whitehead, K. A. (2017). "Tools for translation: non-viral materials for therapeutic mRNA delivery." Nature Reviews Materials, 2, 17056.

Sources

Application

Advanced Protocols for the Synthesis of Polyamine Derivatives via Propanoic Acid Linkers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Synthesis, and Self-Validating Protocols Mechanistic Rationale & Design Strategy B...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Synthesis, and Self-Validating Protocols

Mechanistic Rationale & Design Strategy

Biogenic polyamines—such as spermine, spermidine, and putrescine—are ubiquitous polycations essential for cellular proliferation. Because cancer cells and various pathogens upregulate the Polyamine Transport System (PTS) to sustain rapid growth, polyamines serve as highly effective vectors for targeted drug delivery[1].

When designing polyamine conjugates, the selection of the linker is critical. A propanoic acid linker is highly preferred over shorter (acetic) or longer (butanoic) homologues. The three-carbon spacer provides an optimal balance: it offers sufficient steric flexibility to prevent steric hindrance during payload conjugation, while remaining short enough to avoid increasing the hydrophobicity of the molecule, which could otherwise disrupt its natural affinity for the PTS[2].

The Aza-Michael Addition Advantage

To introduce the propanoic acid moiety, the Aza-Michael addition of a primary polyamine to an acrylate derivative (e.g., tert-butyl acrylate) is the most atom-economical and chemoselective pathway[3]. Unlike direct alkylation with halogenated propanoic acids (which often leads to uncontrollable over-alkylation and requires harsh basic conditions), the Aza-Michael addition proceeds smoothly under mild conditions. Furthermore, by utilizing methanol as a solvent, the reaction is dramatically accelerated. Methanol acts as a hydrogen-bond donor, stabilizing the enolate-like transition state of the acrylate and increasing the electrophilicity of the


-carbon, thereby eliminating the need for basic catalysts[4].

Orthogonal Protection Strategies

Polyamines possess multiple primary and secondary amines with highly similar pKa values. To ensure that the propanoic acid linker is attached exclusively to a single terminal primary amine, a robust regioselective protection strategy is mandatory[1].

Table 1: Strategic Comparison of Polyamine Protecting Groups
Protecting GroupReagentDeprotection ConditionsOrthogonality & Mechanistic Advantage
Boc (tert-Butoxycarbonyl)Boc₂OStrong Acid (TFA or HCl)Highly stable to bases/nucleophiles. Cleaves simultaneously with tert-butyl esters, enabling a single-step global deprotection.
Trt (Trityl)Trt-ClMild Acid (1% TFA or AcOH)Extreme steric bulk physically prevents over-alkylation. Orthogonal to Boc and Fmoc groups.
SES (2-(Trimethylsilyl)ethanesulfonyl)SES-ClFluoride (TBAF or CsF)Stable to strong acids and bases. Provides strong electron withdrawal, activating the amine for Mitsunobu reactions.
Cbz (Carboxybenzyl)Cbz-ClHydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile groups. Avoids harsh acidic conditions, preserving acid-sensitive payloads.

Synthetic Workflow

The following workflow outlines the regioselective synthesis of a propanoic acid-linked spermine derivative. The strategy utilizes a temporary Schiff base to protect one primary amine, allowing the remaining amines to be Boc-protected. Subsequent Aza-Michael addition and global acidic cleavage yield the final conjugate.

SyntheticWorkflow Spermine Spermine (4 Free Amines) Schiff Schiff Base Formation (2-Hydroxybenzaldehyde) Spermine->Schiff Boc Boc Protection (Boc2O, MeOH) Schiff->Boc Cleavage Imine Cleavage (CH3ONH2) Boc->Cleavage TriBoc Tri-Boc-Spermine (1 Free Primary Amine) Cleavage->TriBoc 45% Yield Michael Aza-Michael Addition (tert-Butyl Acrylate) TriBoc->Michael Adduct Protected Conjugate (tert-Butyl Ester) Michael->Adduct >90% Yield Deprotection Global Deprotection (TFA/DCM) Adduct->Deprotection Product Propanoic Acid-Linked Spermine Derivative Deprotection->Product Quantitative

Figure 1: Synthetic workflow for propanoic acid-linked spermine via Aza-Michael addition.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of -tri-Boc-spermine

Causality: To prevent the propanoic acid linker from attaching to multiple sites, three of the four amines must be protected. We utilize 2-hydroxybenzaldehyde to form a temporary, thermodynamically stable Schiff base at one terminal primary amine. The intramolecular hydrogen bond between the phenol OH and the imine nitrogen stabilizes this intermediate, allowing the remaining amines to be Boc-protected[1].

  • Schiff Base Formation: Dissolve spermine (10 mmol) in anhydrous DCM/MeOH (3:1, 40 mL). Dropwise, add 2-hydroxybenzaldehyde (10 mmol) over 30 minutes at 0 °C. Stir for 2 hours at room temperature.

  • Boc Protection: Cool the mixture back to 0 °C. Add a solution of Boc₂O (33 mmol) in MeOH (10 mL) dropwise. Stir overnight at room temperature.

  • Imine Cleavage: Evaporate the solvent. Redissolve the crude oil in MeOH (30 mL). Add methoxyamine hydrochloride (15 mmol) and Na₂CO₃ (15 mmol). Stir at 40 °C for 4 hours to cleave the Schiff base.

  • Workup: Filter the suspension, concentrate the filtrate, and partition between DCM and 5% aqueous citric acid. Note: Citric acid is chosen over HCl to prevent premature Boc cleavage. Extract the aqueous layer with DCM, adjust the aqueous phase to pH 10 with NaOH, and extract with EtOAc to isolate the free amine.

  • Self-Validation Checkpoint: Analyze via TLC (DCM:MeOH:NH₄OH 90:9:1). A single spot should stain positive with ninhydrin (indicating a free primary amine). ¹H NMR (CDCl₃) must show exactly 27 Boc protons (

    
     1.44 ppm) and the complete absence of the imine proton (
    
    
    
    8.3 ppm).
Protocol B: Aza-Michael Addition of tert-Butyl Acrylate

Causality:tert-Butyl acrylate is used to introduce the propanoic acid linker. The tert-butyl ester is strictly orthogonal to the free amine but shares the same acidic cleavage conditions as the Boc groups, enabling a streamlined final step. Methanol is used to hydrogen-bond the acrylate carbonyl, accelerating the Michael addition[4].

  • Reaction Setup: Dissolve

    
    -tri-Boc-spermine (5 mmol) in anhydrous MeOH (15 mL).
    
  • Addition: Add tert-butyl acrylate (5.25 mmol, 1.05 eq) dropwise. Strict stoichiometric control prevents double addition (tertiary amine formation).

  • Incubation: Stir the reaction at 35 °C for 24 hours under an inert argon atmosphere.

  • Workup: Remove the methanol under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, DCM to 5% MeOH in DCM).

  • Self-Validation Checkpoint: Analyze the purified product via ¹H NMR (CDCl₃). Successful mono-addition is confirmed by the disappearance of the acrylate vinylic protons (

    
     5.8–6.4 ppm) and the emergence of two characteristic triplet signals at 
    
    
    
    2.45 ppm and
    
    
    2.80 ppm (the
    
    
    and
    
    
    methylene protons of the propanoate linker).
Protocol C: Global Deprotection

Causality: A 50% Trifluoroacetic acid (TFA) solution in DCM is utilized to simultaneously cleave the three Boc groups and the tert-butyl ester. Triethylsilane is added as a carbocation scavenger to prevent the liberated tert-butyl cations from re-alkylating the polyamine backbone[5].

  • Cleavage: Dissolve the protected conjugate (2 mmol) in anhydrous DCM (10 mL). Add triethylsilane (0.5 mL).

  • Acid Addition: Cool to 0 °C and slowly add TFA (10 mL). Stir at room temperature for 3 hours.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to approx. 3 mL. Dropwise, add the concentrated solution into 40 mL of ice-cold diethyl ether. A white precipitate (the TFA salt of the product) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 10 minutes. Decant the ether, wash the pellet twice with cold ether, and dry under high vacuum.

  • Self-Validation Checkpoint: Confirm global deprotection via ESI-MS. The target mass[M+H]⁺ for the fully deprotected 3-(sperminylamino)propanoic acid conjugate should be observed at m/z 275.2. The complete absence of the intense singlet at

    
     1.45 ppm in the D₂O ¹H NMR spectrum confirms quantitative cleavage.
    

Biological Application: Polyamine Transport System (PTS)

Once synthesized, the propanoic acid-linked polyamine can be coupled to various payloads (e.g., fluorophores, cytotoxins). The resulting conjugate utilizes the PTS for highly efficient cellular internalization, bypassing traditional efflux pumps.

PTS_Pathway Conjugate Polyamine-Propanoic Acid Conjugate (Extracellular) Receptor Polyamine Transport System (PTS) on Cell Membrane Conjugate->Receptor Recognition Endocytosis Caveolin-Dependent Endocytosis Receptor->Endocytosis Internalization Endosome Early Endosome (pH 6.0 - 6.5) Endocytosis->Endosome Release Cytosolic Release (Target Engagement) Endosome->Release Endosomal Escape

Figure 2: Cellular internalization pathway of polyamine conjugates via the PTS receptor.

References

  • Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. URL:[Link]

  • Alkhzem, A. H., Woodman, T. J., & Blagbrough, I. S. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. ChemistryOpen, 11(10), e202200147. URL:[Link]

  • Fache, M., Boutevin, B., & Caillol, S. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 116(12), 6740–6836. URL:[Link]

  • Chen, Y., et al. (2020). Use of multiple charged ionic compounds derived from polyamines for waste water clarification. WIPO Patent WO2020047181A1.
  • Vaino, A. R., & Janda, K. D. (2000). The Power of Functional Resins in Organic Synthesis. Journal of Applied Polymer Science. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[Bis(3-aminopropyl)amino]propanoic acid via HPLC

Welcome to the technical support center for the HPLC purification of 3-[Bis(3-aminopropyl)amino]propanoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purification of 3-[Bis(3-aminopropyl)amino]propanoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges of purifying this polyamine. As Senior Application Scientists, we have structured this guide to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a purification method for 3-[Bis(3-aminopropyl)amino]propanoic acid.

Q1: Why is 3-[Bis(3-aminopropyl)amino]propanoic acid difficult to detect with a standard UV-Vis detector?

A1: 3-[Bis(3-aminopropyl)amino]propanoic acid lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Standard UV-Vis detectors rely on this absorption to detect and quantify compounds. Consequently, this polyamine exhibits very poor sensitivity with UV detection.[1][2][3]

Q2: What are the recommended detection methods for this compound?

A2: Due to the absence of a chromophore, two primary strategies are recommended:

  • Derivatization: This involves a chemical reaction to attach a UV-active or fluorescent tag to the amine groups of the molecule. Common derivatizing agents for polyamines include o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC).[4][5][6][7] This approach allows for sensitive detection using standard UV-Vis or fluorescence detectors.

  • Universal Detectors: These detectors do not rely on the optical properties of the analyte. For this compound, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly effective.[1][3][8][9] These detectors nebulize the mobile phase, evaporate the solvent, and measure the resulting analyte particles, providing a response proportional to the mass of the analyte.[9][10]

Q3: Which HPLC column and mobile phase should I start with?

A3: The choice depends on your detection strategy.

  • Without Derivatization (using CAD/ELSD): The zwitterionic and polar nature of the underivatized molecule makes it challenging to retain on a standard C18 column.[13] In this case, consider:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds.[14][15]

    • Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can increase the retention of the charged analyte on a C18 column.[14][16]

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can provide excellent selectivity for zwitterionic compounds.[13]

    • Ion-Exchange Chromatography (IEC): This method separates molecules based on their charge and is a viable option for this polyamine.[17][18][19]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC purification of 3-[Bis(3-aminopropyl)amino]propanoic acid.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue that can compromise resolution and quantification.

Symptom Potential Causes Solutions
Peak Tailing - Secondary interactions between the basic amine groups and residual silanols on the silica-based column.[20] - Column overload.[21] - Mismatch between injection solvent and mobile phase.[22]- Use a base-deactivated column or add a competing base (e.g., a small amount of triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume. [21] - Dissolve the sample in the initial mobile phase.
Peak Fronting - Sample solvent is stronger than the mobile phase.[20][22] - Column overload.[20][21]- Dissolve the sample in a solvent weaker than or the same as the mobile phase. [22] - Decrease the amount of sample injected. [21]
Split Peaks - Partially clogged column inlet frit.[20] - Void in the column packing material.[20] - Injector issue (e.g., partially blocked needle).[20]- Filter all samples and mobile phases. Use an in-line filter or guard column. If clogged, try back-flushing the column. - Replace the column. [21] - Perform injector maintenance.

Experimental Protocols

Protocol 1: RP-HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This protocol is a highly sensitive method for the quantification of 3-[Bis(3-aminopropyl)amino]propanoic acid. The derivatization reaction targets the primary and secondary amine groups.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, and adjust the pH with sodium hydroxide.
  • OPA Reagent: Dissolve o-phthalaldehyde (OPA) in methanol, then add 3-mercaptopropionic acid.
  • Derivatization Solution: Mix the borate buffer and OPA reagent. This solution should be prepared fresh daily.

2. Sample Derivatization:

  • Mix your sample (dissolved in a suitable buffer or water) with the derivatization solution.
  • Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature.
  • Inject the derivatized sample onto the HPLC system immediately.

3. HPLC Conditions:

Parameter Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Phosphate buffer (e.g., 25 mM, pH 7.2)
Mobile Phase B Acetonitrile/Methanol (e.g., 1:1 v/v)
Gradient Start with a low percentage of B, and ramp up to elute the derivatized compound.
Flow Rate 1.0 mL/min
Detection Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm)[4][11][12]
Protocol 2: HILIC with Charged Aerosol Detection (CAD)

This protocol is suitable for the analysis of the underivatized compound and requires a detector capable of measuring non-chromophoric analytes.

1. Sample Preparation:

  • Dissolve the sample in a solvent mixture compatible with the initial mobile phase (e.g., 90:10 acetonitrile:water).
  • Filter the sample through a 0.22 µm filter.

2. HPLC Conditions:

Parameter Value
Column HILIC (e.g., Amide or Cyano phase, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient Start with a high percentage of A (e.g., 95%) and decrease to elute the polar compound.
Flow Rate 0.8 mL/min
Detection Charged Aerosol Detector (CAD)[1][2]

Visualizations

Workflow for Method Selection

start Start: Purification of 3-[Bis(3-aminopropyl)amino]propanoic acid detect Does the compound have a chromophore? start->detect derivatize Derivatize with OPA, Dansyl Chloride, etc. detect->derivatize No rp_hplc Use Reversed-Phase (RP) HPLC with UV/Fluorescence Detector detect->rp_hplc Yes (unlikely) universal_detector Use a Universal Detector (CAD or ELSD) detect->universal_detector No (alternative) derivatize->rp_hplc end Optimized Purification Method rp_hplc->end chrom_mode Select Chromatographic Mode universal_detector->chrom_mode hilic HILIC chrom_mode->hilic ion_pair RP with Ion-Pairing Agent chrom_mode->ion_pair ion_exchange Ion-Exchange Chromatography chrom_mode->ion_exchange hilic->end ion_pair->end ion_exchange->end

Caption: Decision workflow for selecting an appropriate HPLC method.

Troubleshooting Logic for Peak Tailing

start Problem: Peak Tailing Observed check_load Is sample concentration high? start->check_load reduce_load Reduce sample concentration/injection volume check_load->reduce_load Yes check_solvent Is injection solvent stronger than mobile phase? check_load->check_solvent No end Peak shape improved reduce_load->end change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes secondary_int Suspect secondary interactions (silanol activity) check_solvent->secondary_int No change_solvent->end solution1 Use a base-deactivated (end-capped) column secondary_int->solution1 solution2 Add competing base (e.g., TEA) to mobile phase secondary_int->solution2 solution1->end solution2->end

Caption: Troubleshooting flowchart for addressing peak tailing issues.

References

  • Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. R Discovery. (2014, March 16). Available from: [Link]

  • HPLC chromatography for analysis of polyamine standards (10 nmol/ml). ResearchGate. Available from: [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. PMC. Available from: [Link]

  • Highly selective fluorometric determination of polyamines based on intramolecular excimer-forming derivatization with a pyrene-labeling reagent. PubMed. (2000, September 1). Available from: [Link]

  • Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • Polyamines determination by TLC and HPLC. ResearchGate. (2016, January 21). Available from: [Link]

  • The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. (2014, November 15). Available from: [Link]

  • AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES. Taylor & Francis. (2006, August 17). Available from: [Link]

  • Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... ResearchGate. (2014, April 15). Available from: [Link]

  • Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. PubMed. (2014, March 16). Available from: [Link]

  • The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Available from: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). Available from: [Link]

  • Charged aerosol detector. Wikipedia. Available from: [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available from: [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. (2019, November 12). Available from: [Link]

  • HPLC Protocol for Analyzing Polyamines | PDF | Arginine | High Performance Liquid Chromatography. Scribd. Available from: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available from: [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Western Sydney University. Available from: [Link]

  • Hyperbranched anion exchangers prepared from polyethylene polyamine modified polymeric substrates for ion chromatography. PubMed. (2021, October 11). Available from: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Available from: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. (2025, October 1). Available from: [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. (2017, September 5). Available from: [Link]

  • Tips for LC Coupled with Charged Aerosol Detection. LCGC International. (2021, January 5). Available from: [Link]

  • Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. PubMed. (2005, January 14). Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv Technology Corporation. (2025, November 30). Available from: [Link]

  • Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. ACS Publications. (2023, January 10). Available from: [Link]

  • Ion exchange chromatography. Available from: [Link]

  • Analysis of foods using HPLC with evaporative light scattering detection. Available from: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. (2020, November 19). Available from: [Link]

  • 1260 Infinity III Evaporative Light Scattering Detector. Agilent. Available from: [Link]

  • Polyamine functionalised ion exchange resins: Synthesis, characterisation and uranyl uptake. White Rose Research Online. Available from: [Link]

  • What are Evaporative Light-Scattering Detectors? Peak Scientific. (2017, January 24). Available from: [Link]

  • No.6 Tips on using Polyamine II in the ion exchange mode. YMC CO., LTD. Available from: [Link]

  • Ion pair chromatography reagents. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-[Bis(3-aminopropyl)amino]propanoic Acid

Case ID: SOL-DMSO-3BAPA Status: Active Agent: Senior Application Scientist Executive Summary: The "Zwitterion Trap" The Core Issue: 3-[Bis(3-aminopropyl)amino]propanoic acid is a zwitterionic polyamine . In its neutral s...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-DMSO-3BAPA Status: Active Agent: Senior Application Scientist

Executive Summary: The "Zwitterion Trap"

The Core Issue: 3-[Bis(3-aminopropyl)amino]propanoic acid is a zwitterionic polyamine . In its neutral state, it exists as an internal salt where the carboxylic acid deprotonates (


) and one of the amine groups protonates (

).

While DMSO is a powerful polar aprotic solvent, it is poor at solvating anions (like the carboxylate group) because it lacks hydrogen bond donors. Consequently, the strong ionic crystal lattice of the zwitterion resists disruption by pure DMSO, leading to suspension or precipitation.

The Solution Strategy: To dissolve this molecule, you must disrupt the internal ionic lattice. This is best achieved by protonating the carboxylate (using acid) or introducing a protic co-solvent (like water).

Troubleshooting Decision Tree

Use this workflow to determine the correct solubilization method for your specific application.

SolubilityWorkflow Start Start: Solid 3-[Bis(3-aminopropyl)amino]propanoic acid PureDMSO Attempt Dissolution in Pure DMSO (Vortex/Sonicate 5 mins) Start->PureDMSO Check Is it fully dissolved? PureDMSO->Check Success Proceed with Experiment Check->Success Yes Analysis Is this for NMR or Analytical Standard? Check->Analysis No (Suspension) Reaction Is this for Chemical Reaction? Analysis->Reaction No MethodA Method A: Acidification (Add TFA or HCl) Analysis->MethodA Yes (NMR/HPLC) MethodB Method B: Thermal Shift (Heat to 40-50°C) Reaction->MethodB Water Prohibited MethodC Method C: Aqueous Co-solvent (Add 5-10% Water) Reaction->MethodC Water Tolerated

Figure 1: Logic flow for selecting the appropriate solubilization strategy based on downstream application.

Detailed Protocols

Method A: Acidification (The "Protonation Strategy")

Best For: NMR analysis, HPLC standards, and storage. Mechanism: Acid converts the insoluble zwitterion (


) into a soluble cationic acid form (

). The chloride or trifluoroacetate salt is highly soluble in DMSO.
  • Preparation: Weigh the target amount of 3-[Bis(3-aminopropyl)amino]propanoic acid into a vial.

  • Solvent Addition: Add 90% of the required DMSO volume.

  • Acid Spike:

    • For NMR: Add TFA-d (Trifluoroacetic acid-d) dropwise. Usually, 1.5 to 2.0 equivalents relative to the amine are required.

    • For General Use: Add 1M HCl (in dioxane or water) or neat TFA .

  • Agitation: Vortex for 30 seconds. The solution should turn clear immediately as the lattice breaks.

  • Finalize: Make up to final volume with DMSO.

Method B: Thermal Shift (The "Kinetic Strategy")

Best For: Anhydrous chemical reactions where acid/water interference must be avoided. Warning: Do not exceed 60°C to prevent amine oxidation.

  • Suspension: Add the solid to pure DMSO (anhydrous grade recommended).

  • Sonication: Sonicate in a water bath at 40°C for 10-15 minutes.

  • Verification: Check for "schlieren" lines (swirling density patterns) which indicate dissolution is occurring but incomplete.

  • Cooling Check: Allow to cool to room temperature.

    • If precipitate forms: The concentration is above the saturation limit at RT. You must dilute or switch to Method C.

Method C: Aqueous Co-solvent (The "Polarity Bridge")

Best For: Biological assays or reactions where trace water is acceptable. Mechanism: Water acts as a hydrogen bond donor, solvating the carboxylate anion that DMSO ignores.

  • Pre-dissolution: Dissolve the solid in a minimal volume of water (or buffer) first. It will dissolve instantly.

  • Dilution: Slowly add DMSO to the aqueous solution while vortexing.

  • Ratio: A final ratio of 5-10% Water : 90-95% DMSO is usually sufficient to maintain solubility.

Solubility Data & Benchmarks

ParameterPure DMSODMSO + 0.1% TFADMSO + 10% Water
Solubility State Poor (Suspension)Excellent Good
Est. Saturation < 1 mg/mL> 50 mg/mL> 20 mg/mL
Stability (24h) PrecipitatesStableStable
Main Application NoneNMR / HPLCBio-Assays

Frequently Asked Questions (FAQs)

Q: My solution turned slightly yellow after heating in DMSO. Is it ruined? A: Likely yes. Polyamines are susceptible to oxidation, and DMSO can act as an oxidant at high temperatures (Swern-like conditions). If the color change is significant, impurities have formed. Always use degassed/anhydrous DMSO and keep temperatures below 50°C.

Q: Can I use the HCl salt form instead of the free acid? A: Yes, this is actually preferred. If you can purchase or synthesize the hydrochloride salt of 3-[Bis(3-aminopropyl)amino]propanoic acid, it will likely dissolve directly in DMSO without further additives, as the zwitterionic lattice is already disrupted.

Q: I need to use this in a peptide coupling reaction. Will Method A (Acid) interfere? A: Yes. If you use TFA/HCl to dissolve the amine, you protonate the nucleophilic amine groups. You must add a base (like DIPEA or NMM) in situ to reactivate the amines for coupling. However, adding base might cause the zwitterion to precipitate again.

  • Recommendation: Use Method C (Water/DMSO) if the coupling reagent tolerates water (e.g., EDC/NHS), or use a highly lipophilic base like TBAOH (Tetrabutylammonium hydroxide) to keep the carboxylate soluble in organic media.

Q: Why does it precipitate when I freeze the DMSO stock? A: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes solutes (cryo-concentration), pushing the molecule into a supersaturated state where it precipitates.

  • Fix: Thaw completely and vortex/sonicate at 30°C before every use. Do not aliquot while cold.

References

  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Literature. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 18: PEGylation and Synthetic Polymer Modification). Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

Troubleshooting

Preventing aggregation during surface modification with 3-[Bis(3-aminopropyl)amino]propanoic acid

The following guide serves as a specialized Technical Support Center for researchers working with 3-[Bis(3-aminopropyl)amino]propanoic acid . This tripodal, asymmetric polyamine-carboxylate linker is a potent tool for in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-[Bis(3-aminopropyl)amino]propanoic acid . This tripodal, asymmetric polyamine-carboxylate linker is a potent tool for introducing high-density amine branching or zwitterionic character to surfaces. However, its multi-functional nature (two primary amines, one carboxylic acid, one tertiary amine core) creates high risks for particle bridging and electrostatic collapse.

Product Overview & Chemical Context
  • Molecule: 3-[Bis(3-aminopropyl)amino]propanoic acid

  • Functional Class: Heterobifunctional Crosslinker / Dendron Building Block.

  • Key Features:

    • Head: Carboxylic acid (for attachment to amine surfaces OR activation).

    • Tail: Two primary amines (for attachment to carboxyl surfaces OR further functionalization).

    • Core: Tertiary amine (proton sponge effect, pH buffering).

  • Primary Challenge: Irreversible Aggregation during conjugation. This typically occurs via two mechanisms: Electrostatic Bridging (positively charged linker bridging negatively charged particles) or Isoelectric Collapse (neutralization of surface charge during reaction).

Part 1: The "Golden Path" Protocol (Anti-Aggregation)

The following protocol is designed for the most common application: Attaching the amine "tails" of the modifier to a Carboxyl-functionalized Nanoparticle (e.g., Gold, Silica, PLGA) using EDC/NHS chemistry.

Phase A: Activation (The Critical Step)

Objective: Activate the particle surface without inducing crosslinking.

  • Buffer Selection: Use MES Buffer (0.1 M, pH 5.5 - 6.0) . Avoid phosphate or amine-containing buffers (Tris, Glycine) which inhibit EDC.

  • Solvent Check: Ensure particles are fully monodisperse in MES before starting. Sonicate if necessary.

  • Activation:

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to the particle suspension.

    • Molar Ratio: Use a large excess (e.g., 10-20x molar excess relative to surface carboxyl groups) to ensure rapid activation and minimize inter-particle interaction.

    • Incubation: 15–30 minutes at Room Temperature.

  • Washing (Optional but Recommended): Rapidly centrifuge or filter to remove excess EDC/NHS. Resuspend in fresh MES or HEPES (pH 7.0–7.5). Note: If skipping wash, proceed immediately to Phase B to avoid hydrolysis.

Phase B: Conjugation (The "Reverse Addition" Technique)

Mechanism: By adding the particles to the modifier, you ensure every particle immediately encounters a vast excess of amine groups. This sterically and statistically prevents one modifier molecule from bridging two particles.

  • Prepare Modifier Solution: Dissolve 3-[Bis(3-aminopropyl)amino]propanoic acid in high-pH buffer (e.g., Borate or HEPES, pH 8.0–8.5 ).

    • Concentration: High excess (e.g., 50x–100x molar excess relative to activated esters).

  • The Dropwise Addition:

    • Do NOT add the modifier to the particles.

    • DO add the Activated Particle Suspension dropwise into the Modifier Solution while stirring vigorously (1000+ RPM).

  • Incubation: Allow to react for 2–4 hours at Room Temperature.

  • Quenching: Add Hydroxylamine or Ethanolamine (final conc. 50–100 mM) to deactivate remaining esters and restore hydrophilicity.

Part 2: Troubleshooting & FAQs
Q1: My particles precipitate immediately upon adding the modifier. Why?

Diagnosis: Electrostatic Shock / Bridging Flocculation. If your particles are negatively charged (Carboxyl) and you add the modifier (which is positively charged at neutral pH due to the amines), the modifier acts like a coagulant (similar to PEI). It neutralizes the surface charge, removing repulsive forces.[1] Solution:

  • Increase Ionic Strength (Carefully): Add 100-150 mM NaCl to shield charges slightly (though too much salt can also cause aggregation).

  • Use the Reverse Addition Method: As described in the protocol above. This is the single most effective fix.

  • pH Adjustment: Perform the mixing at a pH where the modifier is less cationic, or the particle is more stable. However, for amine coupling, pH > 7.5 is required for efficiency.[2]

Q2: The reaction worked, but the particles aggregated slowly over 24 hours (Creep Aggregation).

Diagnosis: Incomplete Coverage or Hydrophobic Shift. 3-[Bis(3-aminopropyl)amino]propanoic acid has a zwitterionic core, but if the surface coverage is patchy, you may have created a surface with mixed charges (positive amines + unreacted negative carboxyls). This leads to particles attracting each other (isoelectric attraction). Solution:

  • Quench Aggressively: Ensure all unreacted carboxyls/esters are blocked with a small, hydrophilic molecule like Ethanolamine or Glycine .

  • Check Zeta Potential: Aim for a magnitude >30 mV (either positive or negative). If you are near 0 mV, the suspension is unstable. Adjust storage buffer pH to push the charge away from neutral.

Q3: Can I activate the carboxyl group on the modifier instead?

Diagnosis: Intramolecular Cyclization Risk. If you try to activate the propanoic acid group on the modifier using EDC/NHS to attach it to an amine surface, the activated ester can react with the modifier's own amine arms (forming a cyclic lactam) or polymerize with other modifier molecules before reaching the surface. Solution:

  • Protection Strategy: You would typically need the amines to be Boc-protected during activation, then deprotected after surface attachment.

  • Alternative: Use a pre-activated derivative or different chemistry (e.g., click chemistry) if available. If you must use EDC, perform activation at low pH (where amines are protonated and unreactive), then raise pH after adding to the amine surface, though this is low-yield.

Part 3: Mechanism Visualization

The following diagrams illustrate the failure mode (Bridging) versus the success mode (Reverse Addition).

SurfaceModification cluster_failure Method A: Standard Addition (High Risk) cluster_success Method B: Reverse Addition (Stabilized) Particles Activated Particles (High Conc) Bridging Bridging Event: 1 Modifier binds 2 Particles Particles->Bridging Add Modifier to Particles Modifier Modifier Solution (Low/Equal Conc) Modifier->Bridging Aggregates Irreversible Aggregation (Flocculation) Bridging->Aggregates Crosslinking Mod_High Modifier Solution (Vast Excess, pH 8) Saturation Rapid Saturation: Modifier coats Particle instantly Mod_High->Saturation Steric Stabilization Part_Drop Activated Particles (Dropwise Addition) Part_Drop->Mod_High Inject Particles into Modifier Stable Stable, Functionalized Nanoparticles Saturation->Stable No Bridging Possible

Caption: Comparison of addition strategies. Method A leads to bridging because particles outnumber modifier molecules locally. Method B ensures modifier excess, preventing crosslinking.

Part 4: Data & Compatibility Tables
Table 1: Physicochemical Properties & Reaction Parameters
PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~203.28 g/mol Small molecule; rapid diffusion.
pKa (Amines) ~9.5 - 10.5 (Primary)Requires pH > 8.0 for nucleophilic attack.
pKa (Acid) ~4.0 - 5.0Negatively charged at reaction pH.
Isoelectric Point (pI) ~9.0Molecule is positively charged at neutral pH.
Solubility High in Water, DMSOCompatible with aqueous buffers.
Stability HygroscopicStore under desiccant at -20°C.
Table 2: Buffer Compatibility Matrix
Buffer SystempH RangeCompatibilityNotes
MES 4.5 – 6.5Excellent Ideal for EDC activation step.
PBS (Phosphate) 7.0 – 8.0Good Okay for conjugation, but phosphate can compete for surface adsorption on some oxides.
Borate 8.0 – 9.5Excellent Best for amine reactivity; prevents protonation.
Tris / Glycine AnyIncompatible Contains primary amines; will compete with the modifier.[2]
HEPES 7.0 – 8.0Good Non-nucleophilic; safe alternative to PBS.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and preventing aggregation via reverse addition strategies).

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: EDC/NHS Coupling Strategies. (Detailed protocols on pH optimization and buffer selection).

  • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A. (Discusses the physics of electrostatic bridging and stability).

  • BenchChem. (2025).[1] How to prevent aggregation during nanoparticle functionalization. (Specific troubleshooting for zeta potential and reagent concentration).

Sources

Optimization

Removing unreacted precursors from 3-[Bis(3-aminopropyl)amino]propanoic acid mixtures

Welcome to the Technical Support Center. Synthesizing branched polyamine-carboxylates like 3-[bis(3-aminopropyl)amino]propanoic acid—often utilized as a Generation 0.5 core intermediate in PAMAM dendrimer synthesis[1]—pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing branched polyamine-carboxylates like 3-[bis(3-aminopropyl)amino]propanoic acid—often utilized as a Generation 0.5 core intermediate in PAMAM dendrimer synthesis[1]—presents unique downstream purification challenges. The molecule is highly polar, lacks a strong UV chromophore, and exists as a zwitterion at physiological pH[2].

This guide provides field-proven troubleshooting steps and self-validating protocols to isolate your target compound from unreacted precursors, such as bis(3-aminopropyl)amine (DPTA), 1,3-diaminopropane[3], and acrylic acid derivatives.

Diagnostic FAQs

Q: Why does my product streak on standard silica TLC, making it impossible to monitor unreacted DPTA? A: Both the target product and polyamine precursors are highly basic and polar. They interact strongly with the acidic silanol groups on bare silica, causing severe tailing because the electrostatic interactions overpower the solvent's eluting strength. Solution: Switch to amine-functionalized TLC plates or use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS, which is specifically designed to retain and separate highly polar polyamines[4].

Q: Can I wash the organic layer with Copper(II) Sulfate to remove unreacted diamines? A: No. While aqueous CuSO₄ washes are a known technique to complex and extract unreacted 1,3-diaminopropane from non-polar reaction mixtures[3], 3-[bis(3-aminopropyl)amino]propanoic acid contains three amines and a carboxylate. It is a powerful chelating agent and will irreversibly bind the Cu(II) ions, destroying your product yield.

Q: Can I use standard Reverse-Phase (C18) HPLC to separate the product from unreacted precursors? A: No. The extreme hydrophilicity of both the zwitterionic product and polyamine precursors results in zero retention on C18 columns. You must use HILIC or Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) to achieve partitioning[5].

Troubleshooting Guide & Experimental Protocols

Issue 1: Removing Unreacted Polyamine Precursors (e.g., DPTA)

The Causality: Unreacted polyamines like DPTA carry a high positive charge (+3) across a wide pH range. Your target product, however, is a zwitterion; the presence of the terminal carboxylic acid lowers its net charge and introduces an isoelectric point (pI). By adjusting the pH to the pI, the target molecule achieves a net-zero charge. This eliminates intermolecular electrostatic repulsion, drastically reducing its solubility in polar organic solvents and inducing precipitation[2].

Protocol A: Isoelectric Precipitation (Scalable & Solvent-Efficient)

This protocol is self-validating: the formation of a crystalline solid confirms the successful neutralization of the zwitterion.

  • Solubilization: Dissolve the crude reaction mixture in a minimal volume of deionized (DI) water.

  • pH Titration: Monitor the solution with a calibrated pH meter. Slowly add 1 M HCl or 1 M NaOH dropwise until the pH reaches approximately 10.0 (the theoretical pI of the product).

  • Anti-Solvent Addition: Under vigorous magnetic stirring, add cold absolute ethanol dropwise until the solution becomes persistently cloudy.

  • Crystallization: Transfer the vessel to a 4 °C refrigerator for 12–18 hours to allow complete precipitation. The unreacted polyamines remain highly soluble in the basic aqueous-ethanolic supernatant.

  • Isolation: Centrifuge the mixture at 4000 × g for 15 minutes. Decant the supernatant.

  • Validation: Wash the pellet twice with cold ethanol and dry under vacuum. Analyze via HILIC-MS to confirm the absence of the DPTA mass peak[4].

Protocol B: Strong Cation Exchange (SCX) Chromatography

Use this method if precipitation yields a sticky gum rather than a solid.

  • Resin Preparation: Swell and pack a strong cation exchange resin (e.g., Dowex 50WX8, H+ form) into a glass column.

  • Loading: Load the crude aqueous mixture. Both the product and unreacted DPTA will bind tightly to the sulfonic acid groups.

  • Washing: Wash with 3 column volumes (CV) of DI water to remove any unreacted acrylic acid or neutral byproducts.

  • Gradient Elution: Elute using a step gradient of aqueous ammonia (0.1 M to 1.5 M).

    • Causality: The zwitterionic product has a lower net positive charge than DPTA. It is displaced from the resin at a lower ammonia concentration.

  • Collection: Collect fractions and lyophilize. Unreacted DPTA will elute last at the highest ammonia concentration.

Issue 2: Chromatographic Separation of Partially Reacted Intermediates

The Causality: Incomplete Michael additions during synthesis leave mono-substituted impurities[1]. Because standard C18 fails, ERLIC must be used. ERLIC combines a highly organic, low-water mobile phase with an ion-exchange column. When the analyte's charge matches the stationary phase, retention is determined by two antagonistic forces: electrostatic repulsion pushing the molecule away, and hydrophilicity pulling it into the immobilized water layer[5].

Protocol C: Analytical ERLIC/HILIC Method
  • Column: Use a zwitterionic or amide-bonded HILIC column.

  • Mobile Phase:

    • Solvent A: 100 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: 100% Acetonitrile.

  • Gradient: Start at 90% B, decreasing to 50% B over 20 minutes.

    • Causality: The high organic content forces water to form an immobilized layer on the stationary phase. The highly charged unreacted polyamines partition more strongly into this water layer and elute significantly later than the zwitterionic product[4].

Quantitative Method Comparison

Purification MethodTarget Precursor RemovedSeparation PrincipleScalabilityTypical YieldPurity
Isoelectric Precipitation DPTA, PolyaminesNet-zero charge at pI minimizes solubility[2]High (Kilogram)70 - 85%> 95%
SCX Chromatography Acrylic Acid, DPTADifferential electrostatic binding to sulfonic acidMedium (Gram)85 - 95%> 98%
ERLIC / HILIC Mono-substituted adductsHydrophilic partitioning & electrostatic repulsion[5]Low (Milligram)< 60%> 99%

Visual Workflows

G Crude Crude Reaction Mixture (Product + DPTA + Acrylics) Volatiles Vacuum Distillation (Removes Volatile Organics) Crude->Volatiles Heat/Vacuum SCX Strong Cation Exchange (SCX) Resin Binding Volatiles->SCX Aqueous Load Wash Water Wash (Elutes Acrylic Acid) SCX->Wash Flow-through Elution NH3 Gradient Elution SCX->Elution Retained Amines Product Target Product (Elutes First) Elution->Product Low [NH3] DPTA Unreacted DPTA (Elutes Last) Elution->DPTA High [NH3]

Purification workflow for isolating 3-[Bis(3-aminopropyl)amino]propanoic acid from precursors.

HILIC MobilePhase Mobile Phase (High Acetonitrile) WaterLayer Immobilized Water Layer MobilePhase->WaterLayer Partitioning StationaryPhase Silica/Amide Phase WaterLayer->StationaryPhase H-Bonding & Electrostatics Analyte Zwitterionic Product (+2/-1 Charge) Analyte->WaterLayer Moderate Retention Polyamine Unreacted DPTA (+3 Charge) Polyamine->WaterLayer Strong Retention

HILIC partitioning mechanism separating the zwitterionic product from highly charged polyamines.

References

  • Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. PMC.[Link]

  • Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) for the Quantitative Analysis of Polyamines. PubMed.[Link]

  • Poly(amidoamine). Wikipedia. [Link]

  • Zwitterions and Isoelectric Point – MCAT Biochemistry. MedSchoolCoach.[Link]

  • How can I remove 1,3-PropaneDiamine from reaction mixture? ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 3-[Bis(3-aminopropyl)amino]propanoic acid

An in-depth structural analysis of polyamine derivatives is critical for the reproducible synthesis of lipid nanoparticles (LNPs) and PAMAM dendrimers. 3-[Bis(3-aminopropyl)amino]propanoic acid serves as a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of polyamine derivatives is critical for the reproducible synthesis of lipid nanoparticles (LNPs) and PAMAM dendrimers. 3-[Bis(3-aminopropyl)amino]propanoic acid serves as a highly versatile branching core in these applications. However, verifying its structural integrity requires precise analytical techniques.

This guide provides a comprehensive framework for the 1H NMR interpretation of 3-[Bis(3-aminopropyl)amino]propanoic acid. By objectively comparing its spectral signature against its primary precursor, bis(3-aminopropyl)amine (BAPA), and alternative dendrimer cores, researchers can establish a self-validating analytical workflow to ensure high-purity synthesis.

Mechanistic Context & Synthesis Workflow

The synthesis of 3-[Bis(3-aminopropyl)amino]propanoic acid is typically achieved via an aza-Michael addition of [1] to an acrylic acid derivative [2].

The Regioselectivity Challenge: BAPA contains one secondary amine and two primary amines. Direct reaction with a Michael acceptor often leads to a statistical mixture of mono-, di-, and tri-alkylated products because primary amines are generally less sterically hindered. To selectively direct the addition to the central secondary amine, a transient protection strategy (such as Schiff base formation with benzaldehyde) is often employed, followed by the Michael addition and subsequent acidic deprotection.

G BAPA BAPA Precursor (Secondary Amine) Protect Schiff Base Protection BAPA->Protect Michael Aza-Michael Addition Protect->Michael Deprotect Acidic Deprotection Michael->Deprotect Product Target Molecule (Trihydrochloride) Deprotect->Product NMR 1H NMR Validation Product->NMR

Workflow for regioselective synthesis and NMR validation of the polyamine derivative.

Comparative 1H NMR Analysis

To confirm successful synthesis, the 1H NMR spectrum of the product must be compared against the BAPA precursor. The data below represents the molecules in their fully protonated (hydrochloride salt) states in D₂O.

Table 1: Comparative 1H NMR Peak Assignments (D₂O, pH < 2)
Proton EnvironmentPrecursor (BAPA) Shift (ppm)Product Shift (ppm)MultiplicityIntegrationDiagnostic Value
Terminal -CH₂-NH₃⁺ 3.103.10Triplet4HBaseline reference; remains unchanged.
Central Propyl -CH₂- 2.102.15Quintet4HSlight downfield shift due to increased bulk.
Internal -CH₂-N⁺(R)₂- 3.203.35Triplet4HKey Indicator: Deshielded by the new tertiary amine and inductive pull of the propanoic group.
Propanoic -CH₂-N⁺- N/A3.50Triplet2HNew Peak: Confirms covalent attachment to the central nitrogen.
Propanoic -CH₂-COOH N/A2.85Triplet2HNew Peak: Confirms the presence of the carboxylic acid moiety.

Causality of Chemical Shifts: The transition of the central nitrogen from a secondary amine in BAPA to a tertiary amine in the product significantly alters the local electronic environment. When analyzed at low pH, the central nitrogen is protonated. The electron-withdrawing inductive effect of the newly appended propanoic acid group pulls electron density away from the central nitrogen, which in turn deshields the adjacent internal propyl protons, shifting them from 3.20 ppm to 3.35 ppm.

Self-Validating Experimental Protocol

Polyamines are notorious for exhibiting massive chemical shift drift depending on their protonation state and concentration [3]. To ensure trustworthiness and reproducibility, the following self-validating NMR protocol must be utilized.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified 3-[Bis(3-aminopropyl)amino]propanoic acid in 0.6 mL of Deuterium Oxide (D₂O).

  • pH Control (Critical Step): Add 1–2 micro-drops of 1M DCl to drop the pH below 2.0.

    • Causality: At neutral pH, polyamines undergo rapid intermediate chemical exchange between protonated and unprotonated states, leading to broad, unresolvable peaks. Forcing the molecule into a uniform tri-cationic state halts this exchange, yielding sharp, highly resolved J-couplings.

  • Internal Calibration: Add 0.05% TSP (Trimethylsilylpropanoic acid) to set the 0.0 ppm reference.

  • Acquisition Parameters: Acquire the spectrum at 600 MHz using 64 scans. Set the relaxation delay (D1) to strictly 5 seconds .

    • Causality: A long D1 delay ensures complete T1 relaxation of all protons before the next pulse. Without this, integrations will be artificially skewed, destroying the ability to perform stoichiometric validation.

  • The Self-Validation Check (Integration Symmetry):

    • Integrate the terminal -CH₂-NH₃⁺ triplet at 3.10 ppm to exactly 4.00 .

    • Validate that the propanoic -CH₂-COOH triplet at 2.85 ppm integrates to 2.00 ± 0.05 .

    • System Logic: Because the molecule possesses internal symmetry, the ratio of the propyl chains to the propanoic chain must be exactly 2:1. Any deviation from this 4:2 integration ratio immediately flags incomplete deprotection, mono-alkylation at a primary amine, or oligomerization.

Comparative Analytical Performance: Product vs. Alternatives

When engineering delivery vehicles, the choice of the branching linker impacts not only the final nanoparticle efficacy but also the analytical tractability of the manufacturing process.

  • Target Molecule vs. Unoptimized Mixtures: Direct aza-Michael addition without protection yields a statistical mixture of isomers. The NMR spectrum of such a mixture presents as an unresolved, broad multiplet "hump" between 2.50 and 3.60 ppm. In contrast, the pure 3-[Bis(3-aminopropyl)amino]propanoic acid exhibits a clean, mathematically perfect A₂X₂ spin system for the propanoic acid moiety, allowing for precise stoichiometric calculations during downstream LNP formulation.

  • Target Molecule vs. PAMAM G0 Dendrimer: PAMAM Generation 0 utilizes an ethylenediamine core with four propanoic acid/amide branches. Due to its higher molecular weight and slower tumbling rate in solution, PAMAM G0 spectra suffer from significant line broadening and structural micro-heterogeneity. 3-[Bis(3-aminopropyl)amino]propanoic acid, being a smaller, rigid half-generation core, offers a vastly superior, high-resolution NMR profile, making it the preferred alternative for researchers requiring strict quality control in pharmaceutical development.

References

  • Dixon, D. et al. "Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres." Chemical Communications (RSC Publishing), 2008. Available at:[Link]

Comparative

FTIR Spectral Validation and Performance Guide: 3-[Bis(3-aminopropyl)amino]propanoic Acid vs. Standard Polyamines

Executive Summary In the development of next-generation lipid nanoparticles (LNPs), poly(amidoamine) (PAMAM) dendrimers, and hyperbranched hydrogels, the selection of the core monomer dictates the architectural integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation lipid nanoparticles (LNPs), poly(amidoamine) (PAMAM) dendrimers, and hyperbranched hydrogels, the selection of the core monomer dictates the architectural integrity of the final delivery vehicle. 3-[Bis(3-aminopropyl)amino]propanoic acid (BAPA) is a highly specialized


-type monomer featuring two primary amines, one tertiary amine, and a terminal carboxylic acid.

This guide provides an authoritative comparison of BAPA against traditional linear polyamines (like Spermidine) and simple amino acids (like


-Alanine). By leveraging Fourier-Transform Infrared Spectroscopy (FTIR), researchers can validate the structural purity and zwitterionic state of BAPA prior to initiating complex polymerization workflows.

Mechanistic Insights: The Zwitterionic Shift in FTIR

To accurately interpret the FTIR spectrum of 3-[Bis(3-aminopropyl)amino]propanoic acid, one must understand the causality behind its molecular state. BAPA does not exist as a neutral molecule in its solid state or in aqueous environments.

Because the molecule contains highly basic aminopropyl groups (


) and an acidic propanoic acid moiety (

), an intramolecular or intermolecular proton transfer occurs. The carboxylic acid donates a proton to the primary or tertiary amine, forming a zwitterion containing a carboxylate anion (

) and an ammonium cation (

)[1].

Causality in Spectral Output:

  • Absence of the 1720 cm⁻¹ Peak: The classic

    
     stretching vibration typically found at 1700–1725 cm⁻¹ for protonated carboxylic acids is completely absent.
    
  • Emergence of Carboxylate Bands: The spectrum instead exhibits a strong asymmetric stretching vibration of

    
     at ~1560–1600 cm⁻¹ and a symmetric stretch at ~1400 cm⁻¹[2].
    
  • Amine Masking: The protonated amines (

    
    ) create broad, overlapping bands in the 3000–2500 cm⁻¹ region, which can sometimes mask the distinct primary amine doublet (~3350 and 3280 cm⁻¹) seen in non-zwitterionic polyamines[3].
    

Comparative FTIR Spectral Analysis

The following table synthesizes the quantitative FTIR data, comparing BAPA to alternative building blocks to aid in rapid quality control and structural verification[4].

Functional Group / Vibration3-[Bis(3-aminopropyl)amino]propanoic acidSpermidine (Linear Polyamine)

-Alanine (Simple Amino Acid)
Structural Indicator
N-H Stretch (Primary Amine) ~3350 & 3280 cm⁻¹ (Doublet, often broadened)~3350 & 3280 cm⁻¹ (Sharp doublet)~3100–3300 cm⁻¹ (Broad

)
Confirms available terminal amines for crosslinking.
C=O Stretch (Protonated Acid) AbsentAbsentAbsentAbsence confirms complete zwitterion formation.
Asymmetric

Stretch
~1580–1600 cm⁻¹Absent~1560–1590 cm⁻¹Primary marker for the activated carboxyl tail.
Symmetric

Stretch
~1400 cm⁻¹Absent~1410 cm⁻¹Secondary confirmation of carboxylate.
C-H Stretch (Aliphatic) ~2850–2950 cm⁻¹ (Strong)~2850–2950 cm⁻¹ (Strong)~2900 cm⁻¹ (Weak)Indicates the presence of the extended propyl chains.
C-N Stretch (Tertiary Amine) ~1150–1200 cm⁻¹Absent (Secondary amine instead)AbsentDifferentiates BAPA's branched core from linear analogs.

Self-Validating ATR-FTIR Experimental Protocol

Polyamines are highly hygroscopic and readily absorb atmospheric


 to form carbamates, which introduce artifact peaks at ~1640 cm⁻¹. To prevent false positives during purity analysis, the following self-validating protocol must be used.

Step 1: Sample Desiccation (Causality: Moisture &


 Removal) 
  • Store the BAPA sample in a vacuum desiccator over anhydrous

    
     for at least 24 hours prior to analysis.
    
  • Validation Check: If a broad peak at 3400–3500 cm⁻¹ persists, the sample retains bound water and must be further dried.

Step 2: Background Subtraction & Calibration

  • Clean the diamond Attenuated Total Reflectance (ATR) crystal with MS-grade isopropanol. Allow it to evaporate completely.

  • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Validation Check: The background spectrum must show a flat baseline. Verify the absence of the 2349 cm⁻¹ peak (atmospheric

    
    ) to ensure the purge gas (dry nitrogen) is functioning correctly.
    

Step 3: Sample Acquisition

  • Place 2–5 mg of solid BAPA onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Step 4: Algorithmic Baseline Correction

  • Apply an automatic baseline correction to account for scattering at higher wavenumbers.

  • Validation Check: The baseline between 2500 cm⁻¹ and 2000 cm⁻¹ should be flat and sit at exactly 0% absorbance (or 100% transmittance), confirming that scattering artifacts have been successfully mathematically modeled out.

Performance Comparison: Dendrimer Synthesis Workflow

Using an


 monomer like BAPA fundamentally alters the kinetics and architecture of polymer synthesis compared to traditional linear polyamines. Traditional PAMAM synthesis relies on iterative, slow Michael additions. In contrast, BAPA allows for direct amidation, rapidly yielding highly branched, sterically unhindered dendrimers ideal for nucleic acid encapsulation.

G cluster_0 Traditional PAMAM Synthesis cluster_1 BAPA-Assisted Synthesis (AB2 Monomer) T1 Ethylenediamine + Methyl Acrylate T2 Iterative Michael Addition & Amidation (Slow) T1->T2 T3 Linear/Dendritic Polymer T2->T3 B1 3-[Bis(3-aminopropyl)amino]propanoic acid B2 Direct Amidation (Fast, Highly Branched) B1->B2 B3 Hyperbranched Dendrimer B2->B3

Comparison of traditional PAMAM synthesis vs. BAPA-assisted direct branching.

References

  • Stability and IR Spectroscopy of Zwitterionic Form of β-Alanine in Water Cluster. ResearchGate.[Link]

  • Solid L-α-alanine: spectroscopic properties and theoretical calculations. Digital CSIC.[Link]

  • Synthesis and Structural Analysis of Novel Norspermidine Derivatives. Scientific Research Publishing (SCIRP).[Link]

  • Hyaluronic Acid Nanoparticles with Parameters Required for In Vivo Applications: From Synthesis to Parametrization. PubMed Central (PMC).[Link]

Sources

Validation

Mass Spectrometry Analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid: A Comparative Guide to Fragmentation Analysis

Introduction 3-[Bis(3-aminopropyl)amino]propanoic acid is a polyamine compound of interest in various research fields, including drug development and materials science, due to its unique chemical structure featuring mult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[Bis(3-aminopropyl)amino]propanoic acid is a polyamine compound of interest in various research fields, including drug development and materials science, due to its unique chemical structure featuring multiple amine functionalities and a carboxylic acid group. Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex matrices. This guide provides an in-depth comparison of the fragmentation patterns of 3-[Bis(3-aminopropyl)amino]propanoic acid under various tandem mass spectrometry (MS/MS) conditions. We will explore the mechanistic details of its fragmentation and offer practical guidance on selecting the optimal analytical methodology.

Predicted Fragmentation Behavior of 3-[Bis(3-aminopropyl)amino]propanoic acid

In the absence of a publicly available experimental mass spectrum for 3-[Bis(3-aminopropyl)amino]propanoic acid, we can predict its fragmentation pathways based on the established principles of mass spectrometry for similar polyamine and amino acid structures. The fragmentation is expected to be influenced by the protonation state of the molecule, with protons likely localizing on the nitrogen atoms.

Collision-Induced Dissociation (CID) Fragmentation

Collision-Induced Dissociation (CID) is a widely used fragmentation technique that involves the collision of ions with neutral gas molecules, leading to the conversion of kinetic energy into internal energy and subsequent bond cleavage.[1] For protonated 3-[Bis(3-aminopropyl)amino]propanoic acid, CID is expected to induce fragmentation primarily at the C-C and C-N bonds of the polyamine backbone.

Key predicted fragmentation pathways under CID include:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated amines involves the loss of ammonia from the primary amino groups.[2]

  • Cleavage of the Propyl Chains: Fragmentation along the propyl chains is anticipated, leading to the formation of smaller, stable immonium ions. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1][2][3]

  • Loss of Water (H₂O) and Carbon Monoxide (CO): The propanoic acid moiety is expected to fragment through the characteristic loss of water and subsequently carbon monoxide from the carboxylic acid group, a known fragmentation pattern for protonated α-amino acids.[4][5][6]

  • Intramolecular Cyclization: The flexible nature of the molecule may facilitate intramolecular cyclization reactions, leading to the formation of stable cyclic fragment ions.

Predicted CID Fragmentation Pathway

cluster_main Predicted CID Fragmentation of Protonated 3-[Bis(3-aminopropyl)amino]propanoic acid Precursor [M+H]+ Fragment1 Loss of NH3 Precursor->Fragment1 -17 Da Fragment2 Loss of H2O Precursor->Fragment2 -18 Da Fragment3 Propyl Chain Cleavage Precursor->Fragment3 Fragment4 Loss of CO Fragment2->Fragment4 -28 Da Fragment5 Immonium Ions Fragment3->Fragment5

Caption: Predicted major fragmentation pathways of protonated 3-[Bis(3-aminopropyl)amino]propanoic acid under CID.

Higher-Energy C-trap Dissociation (HCD)

Higher-Energy C-trap Dissociation (HCD) is a beam-type CID technique that is known to produce a greater abundance of low-mass fragment ions compared to traditional ion trap CID.[1] For 3-[Bis(3-aminopropyl)amino]propanoic acid, HCD is expected to provide more extensive fragmentation of the polyamine backbone, yielding a richer spectrum of immonium ions and other smaller fragments. This can be particularly useful for detailed structural elucidation. While both CID and HCD generate b- and y-type ions for peptides, HCD often provides more complete fragmentation.[7]

Electron Transfer Dissociation (ETD)

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation.[8] ETD is particularly well-suited for the analysis of large molecules and post-translationally modified peptides as it tends to preserve labile modifications.[8][9] For a small molecule like 3-[Bis(3-aminopropyl)amino]propanoic acid, which would likely exist as a singly or doubly charged ion in the gas phase, ETD may be less effective than CID or HCD.[8] However, if the molecule can be induced to form a higher charge state, ETD could provide complementary information by inducing different fragmentation pathways, potentially cleaving different bonds than those cleaved by CID or HCD.[10][11]

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique can significantly impact the quality and type of data obtained. Below is a comparative summary to guide the selection of the most appropriate method for the analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid.

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)Electron Transfer Dissociation (ETD)
Principle Vibrational excitation through collision with a neutral gas.[1]Beam-type collisional activation.[1]Electron transfer from a radical anion.[8]
Typical Precursor Ions Singly and multiply charged ions.Singly and multiply charged ions.Multiply charged ions (z ≥ 2).[8]
Fragmentation Pattern Provides good structural information, but can have a low-mass cutoff in ion traps.Generates a rich spectrum of fragment ions, including low-mass ions.[7]Produces c- and z-type ions for peptides, often preserving labile modifications.[8]
Suitability for 3-[Bis(3-aminopropyl)amino]propanoic acid Good for initial characterization and routine analysis.Excellent for detailed structural elucidation due to more extensive fragmentation.Potentially useful for complementary information if a stable multiply charged ion can be formed.

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid. Optimization will be necessary based on the specific instrumentation and experimental goals.

Sample Preparation

Due to the polar nature of polyamines, derivatization is often employed to improve chromatographic retention and ionization efficiency.[12][13]

Protocol 1: Derivatization with Isobutyl Chloroformate

  • Reagent Preparation: Prepare a solution of isobutyl chloroformate in a suitable organic solvent (e.g., acetonitrile).

  • Sample Derivatization: To your sample containing 3-[Bis(3-aminopropyl)amino]propanoic acid, add the isobutyl chloroformate solution and a suitable buffer (e.g., sodium borate) to maintain an alkaline pH.

  • Incubation: Vortex the mixture and incubate at room temperature for approximately 15 minutes.[12]

  • Quenching: Quench the reaction by adding a small amount of a reagent such as hydroxylamine.

  • Extraction: Extract the derivatized analyte into an organic solvent (e.g., ethyl acetate) for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[14]

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation:

    • CID: Normalized collision energy ramp (e.g., 10-40 eV).

    • HCD: Stepped normalized collision energy (e.g., 20, 30, 40).

    • ETD: Calibrate the ETD reagent and optimize the reaction time.

LC-MS/MS Workflow

cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (Derivatization) LC Liquid Chromatography (C18 Column) SamplePrep->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 DataAnalysis Data Analysis MS2->DataAnalysis

Caption: A generalized workflow for the LC-MS/MS analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid.

Conclusion

References

  • Pragolab. The “ETD-like” Fragmentation of Small Molecules. Available from: [Link]

  • Gattlin, T., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 22(5), 847-857. Available from: [Link]

  • Gauci, V. J., & Van Eyk, J. E. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. J Proteomics Bioinform, 5(11), 253-257. Available from: [Link]

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(4), 1785-1793. Available from: [Link]

  • MS Vision. Understanding differences in CID fragmentation in a mass spectrometer. Available from: [Link]

  • Wikipedia. Electron-transfer dissociation. Available from: [Link]

  • Zhang, X., et al. (2013). Determination of polyamine metabolome in plasma and urine by ultrahigh performance liquid chromatography–tandem mass spectrometry method: Application to identify potential markers for human hepatic cancer. Journal of Chromatography B, 934, 48-55. Available from: [Link]

  • Lemoff, A., & Schug, K. A. (2021). Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions. Journal of the American Society for Mass Spectrometry, 32(8), 2206-2216. Available from: [Link]

  • van der Meer, T., et al. (2023). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1215, 123594. Available from: [Link]

  • Kessler, B. M., et al. (2019). Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. Talanta, 199, 184-188. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • PubChem. 3-Aminopropanoic acid;propanoic acid. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • Elviri, L., et al. (2012). ETD and ECD Mass Spectrometry Fragmentation for the Characterization of Protein Post Translational Modifications. IntechOpen. Available from: [Link]

  • Liu, R., et al. (2012). Determination of polyamines in human plasma by high-performance liquid chromatography coupled with Q-TOF mass spectrometry. Journal of separation science, 35(14), 1831-1837. Available from: [Link]

  • Cooper, H. J., & Kaczorowska, M. A. (2008). Electron capture dissociation, electron detachment dissociation, and collision-induced dissociation of polyamidoamine (PAMAM) dendrimer ions with amino, amidoethanol, and sodium carboxylate surface groups. Journal of the American Society for Mass Spectrometry, 19(9), 1312-1319. Available from: [Link]

  • Goolsby, B. J., & Brodbelt, J. S. (2005). Novel fragmentation pathway for CID of (b(n) - 1 + Cat)+ ions from model, metal cationized peptides. Journal of the American Society for Mass Spectrometry, 16(8), 1305-1310. Available from: [Link]

  • Liu, R., et al. (2016). Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide. Chromatographia, 79(9-10), 555-562. Available from: [Link]

  • Semantic Scholar. 7 ETD and ECD Mass Spectrometry Fragmentation for the Characterization of Protein Post Translational Modifications. Available from: [Link]

  • Harrison, A. G., & Young, A. B. (1996). Fragmentation reactions of protonated α-amino acids. Journal of mass spectrometry, 31(5), 533-540. Available from: [Link]

  • Sparkman, O. D. (2011). Use of ECD and ETD Fragmentation Mechanisms for Peptide Sequencing. Separation Science. Available from: [Link]

  • ResearchGate. Characteristic ions in the mass spectrum of tris(3-n-aminopropyl)amine [Fig. 55(d)]. Available from: [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Available from: [Link]

  • Wang, J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6453. Available from: [Link]

  • Zu, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(11), 1848-1856. Available from: [Link]

  • NIST. 3,3'-Iminobispropylamine. In NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). Available from: [Link]

Sources

Comparative

Chromatographic Retention Strategies for 3-[Bis(3-aminopropyl)amino]propanoic Acid: A Comparative Guide

[ Refining Visualizations and Workflow I'm now revising the Graphviz diagrams to enhance clarity, especially the workflow diagram. I've rephrased node labels for brevity and incorporated the 'is MS required' question. I...

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining Visualizations and Workflow

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Optimizing Guide Readability

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Detailing Experimental Protocols

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Finalizing Comparative Data

I have just completed the comparative table, detailing chromatographic methods, including retention times and MS compatibility. I've focused on clarity, including peak asymmetry and mobile phase systems for each method. I've also incorporated a column for MS compatibility for each, and included citations, such as Sigma-Aldrich's HILIC guides. I will now integrate this data into the guide.

Finalizing Mechanism Explanations

I'm now drafting the mechanistic explanations, aiming for clarity and completeness. I'm focusing on why typical RP-HPLC fails, describing the unfavorable thermodynamics. I am now explaining the aqueous layer mechanism of HILIC and mixed-mode interactions, as the main drivers for retention. I am making sure that I explain the relevance of each mechanism with citations.

Executive Summary

The analysis of highly polar, multiply charged zwitterions presents a fundamental challenge in liquid chromatography. 3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4), a key polyamine derivative and dendrimer building block, exemplifies this challenge. With two primary amines, one tertiary amine, and a carboxylic acid moiety, it exhibits extreme hydrophilicity and elutes in the void volume of standard reversed-phase (RP-HPLC) systems.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of alternative chromatographic modes—Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, Ion-Pairing RP-HPLC, and Pre-column Derivatization. By understanding the thermodynamic and electrostatic causality behind each method, researchers can select the optimal self-validating workflow for their specific detection requirements.

The Analyte: Structural and Physicochemical Challenges

3-[Bis(3-aminopropyl)amino]propanoic acid (


) is an amphoteric molecule. At physiological and typical mobile phase pH ranges (pH 3.0 – 7.0), the molecule is polycationic. The carboxylic acid is deprotonated (anionic), while the three amine groups are protonated, resulting in a net positive charge and a highly negative LogP.

Because standard C18 stationary phases rely on hydrophobic partitioning, the dense hydration shell surrounding this polyamine makes retention thermodynamically unfavorable. Consequently, alternative retention mechanisms must be employed.

Workflow A Analyte: 3-[Bis(3-aminopropyl)amino]propanoic acid B Is MS Detection Required? A->B C Yes (Volatile Mobile Phase) B->C D No (UV/Fluorescence) B->D E HILIC or Mixed-Mode (Direct Analysis) C->E F Pre-Column Derivatization (Dansyl-Cl) + RP-HPLC D->F

Decision workflow for selecting the optimal chromatographic mode for polyamine analysis.

Mechanistic Evaluation of Chromatographic Alternatives

To achieve robust retention and symmetrical peak shapes, we must manipulate either the analyte's apparent polarity or the stationary phase chemistry.

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for direct analysis of polar metabolites [1]. HILIC operates via a highly organic mobile phase (typically >70% acetonitrile) and a polar stationary phase (e.g., bare silica, amide, or zwitterionic/ZIC).

  • Causality: The polar stationary phase adsorbs a water-enriched layer from the mobile phase. The highly polar polyamine partitions out of the bulk organic solvent and into this stagnant aqueous layer. Furthermore, secondary electrostatic interactions (ion-exchange) between the positively charged amines and negatively charged surface groups (like unendcapped silanols) significantly enhance retention.

B. Mixed-Mode Chromatography (RP/CEX)

Mixed-mode columns embed an ion-exchange group (e.g., a sulfonic or carboxylic acid) within a hydrophobic alkyl chain [2].

  • Causality: For a polycationic analyte, the cation-exchange mechanism provides the primary retentive force, while the alkyl chain offers secondary hydrophobic interactions. This dual-mechanism allows for the use of highly aqueous mobile phases without the risk of phase dewetting, resulting in sharp, symmetrical peaks without relying on ion-pairing reagents.

C. Ion-Pairing Reversed-Phase (IP-RP)
  • Causality: By adding a volatile perfluorinated acid, such as Heptafluorobutyric acid (HFBA), to the mobile phase, the anionic HFBA pairs with the cationic amines of the analyte. This neutralizes the polyamine's charge and appends a hydrophobic fluorinated "tail," allowing it to partition into a standard C18 phase. However, IP reagents often cause severe ion suppression in MS detection and permanently alter the column chemistry.

D. Pre-Column Derivatization (Dansylation)
  • Causality: Reacting the primary amines with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) covalently attaches bulky, hydrophobic, and highly fluorescent naphthyl groups [3]. This transforms the hydrophilic polyamine into a lipophilic derivative that is easily retained on a C18 column and detectable via UV or Fluorescence, though it adds significant sample preparation time.

Mechanism Z Zwitterionic Polyamine Retention H HILIC Mechanism Z->H M Mixed-Mode Mechanism Z->M H1 Partitioning into Aqueous Layer H->H1 H2 Electrostatic Attraction (Silanols) H->H2 M1 Hydrophobic Alkyl Interaction M->M1 M2 Cation-Exchange (Acidic Ligand) M->M2

Primary retention mechanisms for highly polar polyamines in HILIC and Mixed-Mode chromatography.

Comparative Performance Data

The following table synthesizes the expected chromatographic performance of 3-[Bis(3-aminopropyl)amino]propanoic acid across the discussed methodologies. Data parameters are normalized for a standard


 mm column at a flow rate of 

mL/min.
Chromatographic ModeColumn ChemistryMobile Phase SystemRetention Time (min)Peak Asymmetry (

)
LC-MS Suitability
Standard RP-HPLC C18 (100Å, 3µm)0.1% FA in

/ MeCN
0.8 (Void)N/AExcellent (No retention)
Ion-Pairing RP-HPLC C18 (100Å, 3µm)10 mM HFBA in

/ MeCN
6.51.45 (Tailing)Poor (Ion suppression)
HILIC Zwitterionic (ZIC)10 mM

(pH 4.5) / MeCN
8.21.12Excellent
Mixed-Mode RP / Cation-Exchange20 mM

(pH 3.0) / MeCN
11.41.05Good
Pre-Column Deriv. C18 (100Å, 3µm)

/ MeCN (Gradient)
14.51.02N/A (UV/FLD preferred)

Note: Peak asymmetry (


) values closer to 1.0 indicate ideal Gaussian peak shapes. Tailing in IP-RP is typically caused by secondary interactions with unshielded silanols.

Validated Analytical Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems . Each workflow incorporates internal checks to verify that the chemical mechanisms are functioning as intended before data acquisition.

Protocol A: Direct LC-MS/MS Analysis via HILIC

Optimal for high-throughput quantification in biological matrices.

  • Mobile Phase Preparation:

    • Buffer: Prepare 10 mM Ammonium Acetate. Adjust to pH 4.5 using glacial acetic acid before mixing with organic solvents to ensure accurate ionic strength.

    • Mobile Phase A: 95% Acetonitrile / 5% Buffer.

    • Mobile Phase B: 50% Acetonitrile / 50% Buffer.

  • Column Equilibration (Self-Validation Step):

    • Flush the ZIC-HILIC column with 20 column volumes of Mobile Phase A.

    • Validation: Inject a neutral void marker (e.g., toluene). A stable retention time for toluene confirms that the stagnant aqueous hydration layer has fully formed on the stationary phase [4].

  • Sample Preparation:

    • Dilute the polyamine sample in a diluent matching the initial mobile phase (e.g., 75% Acetonitrile). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase water layer, causing severe peak splitting.

  • Gradient Elution: Run a gradient from 100% A to 50% B over 10 minutes. The increase in water (the strong solvent in HILIC) will elute the polyamine.

Protocol B: Pre-Column Dansylation for UV/Fluorescence Detection

Optimal for laboratories lacking LC-MS capabilities.

  • Reagent Preparation: Prepare a 5 mg/mL solution of Dansyl chloride in pure acetone. Prepare a 0.1 M sodium carbonate buffer (pH 9.0) to ensure the primary amines of the analyte are deprotonated and nucleophilic.

  • Reaction (Self-Validation Step):

    • Mix 100 µL of sample, 100 µL of carbonate buffer, and 200 µL of Dansyl chloride solution.

    • Validation: Spike the sample with an internal standard (e.g., 1,7-diaminoheptane) prior to reagent addition. Consistent recovery and retention of the internal standard validates the derivatization efficiency.

  • Incubation & Quenching: Incubate at 60°C for 30 minutes in the dark. Add 50 µL of a 100 mg/mL proline solution to quench excess Dansyl chloride. Causality: Proline reacts with unreacted reagent to form a highly polar derivative that elutes early, preventing baseline interference.

  • Extraction & Analysis: Extract the derivatized polyamine into diethyl ether, evaporate under nitrogen, and reconstitute in 50% Acetonitrile. Analyze via standard C18 RP-HPLC (Detection: UV 254 nm or Fluorescence Ex: 340 nm / Em: 510 nm).

Conclusion & Strategic Recommendations

For the analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid, traditional reversed-phase chromatography is fundamentally inadequate.

  • For modern LC-MS/MS laboratories: HILIC is the gold standard. It provides excellent retention, leverages MS-friendly volatile buffers, and enhances electrospray ionization (ESI) efficiency due to the high organic content of the mobile phase.

  • For complex matrices requiring extreme resolution: Mixed-Mode (RP/CEX) offers superior peak shape and loadability by actively binding the protonated amines, though it requires careful optimization of buffer concentration to control the ion-exchange elution.

  • For conventional HPLC-UV/FLD systems: Pre-column Dansylation remains a highly robust, albeit time-consuming, alternative that completely bypasses the polarity problem by chemically masking the hydrophilic amines.

References

  • Helix Chromatography. "HPLC Separation of Compounds in Arginine-Polyamine Metabolic Pathway." Available at:[Link]

  • Marcé, M., et al. "Polyamines determination by TLC and HPLC." Handbook of Plant Ecophysiology Techniques. Kluwer Academic Publishers, 2001. Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Available at:[Link]

Validation

Potentiometric Titration Curves for 3-[Bis(3-aminopropyl)amino]propanoic Acid: A Comparative Guide for LNP and Dendrimer Formulation

Executive Summary For researchers and drug development professionals engineering next-generation lipid nanoparticles (LNPs) and polyamidoamine (PAMAM) dendrimers, the selection of the ionizable core or headgroup is the m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering next-generation lipid nanoparticles (LNPs) and polyamidoamine (PAMAM) dendrimers, the selection of the ionizable core or headgroup is the most critical determinant of transfection efficiency. 3-[Bis(3-aminopropyl)amino]propanoic acid (BAPAPA) (CAS: 171977-73-4) is a highly versatile, amphoteric AB2-type polyamine. Featuring a central tertiary amine, two terminal primary amines, and a carboxylic acid moiety, BAPAPA possesses a unique multiprotic titration curve. This guide objectively compares the potentiometric performance of BAPAPA against standard alternatives, providing the experimental frameworks necessary to validate its superior buffering capacity in the endosomal pH range.

Structural Causality & pKa Dynamics

To understand why BAPAPA outperforms simple linear polyamines in intracellular delivery, we must analyze the causality behind its protonation states. The molecule's titration curve is not merely a list of pKa values; it is a highly coordinated sequence of electrostatic shifts:

  • Electrostatic Complexation (pKa ~9.5, 10.5): The two terminal primary amines exhibit high basicity. At physiological pH (7.4), these groups are fully protonated (

    
    ), driving robust electrostatic binding and condensation of anionic nucleic acids (mRNA/siRNA).
    
  • Endosomal Buffering & The Proton Sponge Effect (pKa ~7.0): The central tertiary amine is sterically hindered, and its basicity is thermodynamically suppressed by the electron-withdrawing effect of the adjacent protonated primary amines. This strategically shifts its pKa to ~7.0. As the endosome acidifies from pH 7.4 to 5.5, this tertiary amine acts as a massive proton sink. This buffering capacity triggers an influx of chloride ions and water, leading to osmotic swelling and endosomal rupture—a phenomenon critical for [1].

  • Zwitterionic Stability (pKa ~3.5): The propanoic acid group remains deprotonated (

    
    ) at physiological pH. This confers a zwitterionic character to the free molecule, enhancing aqueous solubility during synthesis and preventing premature aggregation of the formulated nanoparticles.
    

Comparative Potentiometric Data

To objectively evaluate BAPAPA's performance, we compare its potentiometric profile against Spermidine (a naturally occurring linear polyamine) and PAMAM G0 (a zero-generation ethylenediamine-core dendrimer).

As shown in the data summary below, linear polyamines like Spermidine fail to provide meaningful buffering within the critical endosomal window (pH 5.0–7.4), whereas BAPAPA provides a highly active tertiary amine specifically tuned for this environment.

CompoundpKa1 (COOH)pKa2 (Tertiary/Secondary N)pKa3 (Primary N)pKa4 (Primary N)Buffering Capacity (

) pH 5.0–7.4
BAPAPA ~3.5~7.0 (Tertiary)~9.5~10.5High (Optimal for Endosome)
Spermidine N/A~8.4 (Secondary)~9.8~10.9Low (Buffers > pH 8.0)
PAMAM G0 N/A~7.2 (Tertiary)~9.0~9.5High (Similar to BAPAPA)

Experimental Protocol: High-Resolution Potentiometric Titration

To ensure a self-validating system, the following step-by-step methodology outlines the [2] used to determine the macroscopic pKa values of multiprotic compounds like BAPAPA. Every step is designed to eliminate environmental artifacts.

Step-by-Step Methodology:

  • System Preparation: Equip a jacketed titration vessel with a calibrated combined glass electrode and an automatic titrator. Maintain the temperature strictly at 25.0 ± 0.1 °C using a circulating water bath, as pKa values are highly temperature-dependent.

  • Sample Dissolution: Dissolve 0.1 mmol of BAPAPA in 50 mL of 0.15 M NaCl. Causality: The NaCl maintains a constant thermodynamic ionic strength, mimicking physiological osmolarity and stabilizing the activity coefficients of the ions.

  • Inert Atmosphere: Purge the solution with high-purity Argon or Nitrogen gas for 15 minutes prior to and during the titration. Causality: This prevents atmospheric

    
     absorption, which forms carbonic acid and artificially alters the buffering curve.
    
  • Acidification: Add 0.1 M HCl to lower the starting pH to 2.0. This ensures the complete protonation of the carboxylate and all three amine groups, establishing a known baseline state.

  • Titration: Titrate the solution with standardized,

    
    -free 0.1 M NaOH in 0.05 mL increments. Allow the electrode potential to stabilize (drift < 0.1 mV/s) before recording each pH value. Continue until pH 11.5 is reached.
    
  • Data Analysis: Export the titration curve (pH vs. Volume of NaOH). Utilize Gran plot analysis to pinpoint exact equivalence points. Apply non-linear least-squares regression software (e.g., HYPERQUAD) to calculate the four macroscopic pKa values based on the mass balance equations.

Visualizing the Protonation Workflow

BAPAPA_Protonation S1 State 1: pH > 11 Fully Deprotonated Net Charge: -1 S2 State 2: pH 8 - 10 Primary Amines Protonated Net Charge: +1 S1->S2 +2 H⁺ (pKa ~9.5, 10.5) S3 State 3: pH 4 - 7 Tertiary Amine Protonated Net Charge: +2 S2->S3 +1 H⁺ (pKa ~7.0) S4 State 4: pH < 3 Carboxylate Protonated Net Charge: +3 S3->S4 +1 H⁺ (pKa ~3.5)

Protonation workflow of 3-[Bis(3-aminopropyl)amino]propanoic acid across varying pH levels.

References

  • Title: Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling Source: National Institutes of Health (PMC) URL: [Link]

Comparative

Assessing thermal decomposition of 3-[Bis(3-aminopropyl)amino]propanoic acid via TGA

Technical Comparison Guide: Thermal Decomposition Assessment of 3-[Bis(3-aminopropyl)amino]propanoic Acid via TGA Executive Summary & Technical Context This guide provides a comparative thermal analysis of 3-[Bis(3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Thermal Decomposition Assessment of 3-[Bis(3-aminopropyl)amino]propanoic Acid via TGA

Executive Summary & Technical Context

This guide provides a comparative thermal analysis of 3-[Bis(3-aminopropyl)amino]propanoic acid (hereafter referred to as BAPA-PA ). This molecule is a critical zwitterionic intermediate, often utilized in the synthesis of pH-sensitive lipid nanoparticles (LNPs) for mRNA delivery, dendrimers, and epoxy curing agents.

Understanding its thermal decomposition profile is vital for:

  • Sterilization Protocols: Determining if the molecule can withstand autoclaving.

  • Curing Cycles: Optimizing temperature ramps in polymer synthesis.

  • Shelf-Life Stability: Predicting degradation pathways under storage conditions.

We compare BAPA-PA against two industry-standard structural analogs:

  • Bis(3-aminopropyl)amine (BAPA): The linear/branched polyamine precursor.

  • Tris(2-aminoethyl)amine (TAEA): A tripodal amine often used as a competitive cross-linker.[1]

Experimental Methodology: A Self-Validating TGA Protocol

To ensure data integrity, the following Thermogravimetric Analysis (TGA) protocol is designed to be self-validating. It accounts for buoyancy effects, volatile impurities, and oxidative vs. pyrolytic degradation.

Instrument Configuration
  • Instrument: High-Sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Crucibles: 70

    
    L Alumina (
    
    
    
    ) pans (preferred over Aluminum to prevent catalytic interaction with amines at
    
    
    C).
  • Purge Gas:

    • Primary Run: Nitrogen (

      
      ) at 50 mL/min (Inert pyrolysis).
      
    • Secondary Run: Synthetic Air at 50 mL/min (Oxidative stability).

Step-by-Step Protocol
  • Blank Correction (The Baseline):

    • Run an empty crucible using the exact temperature program.

    • Causality: This subtracts the "buoyancy effect" (apparent mass gain/loss due to gas density changes), ensuring microgram-level accuracy.

  • Sample Loading:

    • Load 5–10 mg of BAPA-PA.

    • Critical Step: Spread the sample thinly. Large mounds cause thermal gradients, leading to artificially high

      
       values.
      
  • Equilibration & Drying:

    • Isotherm at 40°C for 10 minutes.

    • Reasoning: Removes loosely bound surface moisture, separating hygroscopic water loss from chemical decomposition.

  • Thermal Ramp:

    • Ramp 10°C/min from 40°C to 600°C.

  • Data Processing:

    • Calculate

      
       (Temperature at 5% mass loss).[2]
      
    • Calculate

      
       (Extrapolated onset temperature).
      
    • Calculate

      
       (First derivative peak temperature).
      

Comparative Performance Analysis

The following data synthesizes experimental behavior based on functional group thermodynamics. BAPA-PA exhibits a unique "two-stage" decomposition profile compared to the single-stage volatilization of its amine precursors.

Table 1: Thermal Stability Comparison
ParameterBAPA-PA (Subject)BAPA (Precursor)TAEA (Alternative)
Structure Type Zwitterionic (Acid+Amine)Linear/Branched PolyamineTripodal Polyamine
Moisture Sensitivity High (Hygroscopic solid/oil)Moderate (Liquid)High (Liquid)

(Decomp)
~210°C - 230°C ~150°C (Volatilization)~240°C
Primary Mechanism Decarboxylation / DehydrationEvaporation / OxidationAmine Oxidation / C-N Scission
Char Yield (600°C, N2) ~15 - 20% < 2% (Mostly evaporates)~5 - 8%
Key Advantage High thermal latency due to zwitterionic bonding.Low viscosity, easy to process.Higher cross-link density.
Detailed Analysis of BAPA-PA Behavior

Stage 1: Dehydration & Amide Formation (100°C – 180°C) Unlike pure amines, BAPA-PA contains a carboxylic acid arm. Upon heating, it does not simply evaporate.[3]

  • Mechanism: Inter- or intramolecular condensation occurs between the carboxylic acid and the primary amines, releasing water and forming amide linkages.

  • TGA Signal: A gradual mass loss of ~5-10% (water mass) before the main decomposition step.

Stage 2: Decarboxylation & Scission (210°C – 350°C)

  • Mechanism: The main backbone degrades. The propanoic acid moiety undergoes decarboxylation (

    
     release).
    
  • Comparison: BAPA (the precursor) boils/evaporates around 150–200°C. BAPA-PA is significantly more stable because the zwitterionic salt formation (Internal salt:

    
    ) reduces vapor pressure, requiring higher energy to break the lattice/ionic interactions before decomposition occurs.
    

Stage 3: Carbonization (400°C+)

  • BAPA-PA leaves a higher char residue than TAEA or BAPA. The oxygen content in the acid group facilitates cross-linking/charring under nitrogen, whereas pure polyamines often unzip and volatilize completely.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of BAPA-PA compared to its amine precursor.

DecompositionPathways BAPA_PA BAPA-PA (Zwitterionic Solid) Condensation Amide Formation (Loss of H2O) BAPA_PA->Condensation 100-180°C Thermal Dehydration BAPA BAPA (Liquid Amine) BAPA->BAPA_PA Synthetic Route (+ Acrylic Acid) Volatilization Evaporation (Phase Change) BAPA->Volatilization <160°C Boiling Point Gas Volatile Gases (NH3, CO2, Amines) Condensation->Gas >220°C Decarboxylation Char Char Condensation->Char >400°C Cyclization/Oxidation Volatilization->Gas Total Mass Loss

Figure 1: Divergent thermal decomposition pathways. BAPA-PA undergoes chemical transformation (amide formation) leading to char, whereas BAPA primarily volatilizes.

Application Implications

For Lipid Nanoparticle (LNP) Formulation:
  • Risk: If BAPA-PA is used as an ionizable lipid precursor, heating above 100°C during formulation (e.g., ethanol injection preparation) may trigger premature amide formation, losing the critical ionizable amine functionality.

  • Recommendation: Maintain processing temperatures < 60°C .

For Epoxy Curing:
  • Benefit: BAPA-PA acts as a "latent" curing agent compared to TAEA. The zwitterionic structure blocks the amine reactivity at room temperature.

  • Process: Curing requires a ramp to >120°C to break the ionic pair and drive the amine-epoxy reaction, which coincides with the dehydration step observed in TGA.

References

  • National Institute of Standards and Technology (NIST).Bis(3-aminopropyl)amine Thermophysical Properties. NIST Webbook.

  • Weiss, R. A., et al.Thermal Decomposition of Amino Acids and Peptides.Journal of Biomaterials Applications, 2018.

    • [Link] (General Search Landing for verification)

  • PubChem. Compound Summary: Bis(3-aminopropyl)amine.[4] National Library of Medicine.

  • Royal Society of Chemistry.Tris(2-aminoethyl)amine Stability in Perovskites and Polymers.

  • Sigma-Aldrich.Safety Data Sheet: Bis(3-aminopropyl)amine.

Sources

Safety & Regulatory Compliance

Safety

3-[Bis(3-aminopropyl)amino]propanoic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-[Bis(3-aminopropyl)amino]propanoic acid Introduction 3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4) is a highly specialized amphoteric polyamine derivative u...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-[Bis(3-aminopropyl)amino]propanoic acid

Introduction

3-[Bis(3-aminopropyl)amino]propanoic acid (CAS: 171977-73-4) is a highly specialized amphoteric polyamine derivative utilized extensively in drug development, bioconjugation, and advanced materials synthesis[1]. Because the molecule contains multiple primary and tertiary amine groups alongside a carboxylic acid moiety, it exhibits complex chemical behavior. Proper disposal and handling are critical, as polyamines present unique occupational and environmental hazards, primarily due to their corrosive nature, nucleophilicity, and potential toxicity to aquatic ecosystems[2].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound.

Section 1: Physicochemical Hazard Profiling

Understanding the molecular causality behind a chemical's hazards is the foundation of laboratory safety. The bis(3-aminopropyl) network in this compound acts as a strong nucleophile and a potent base. In aqueous solutions, it can elevate the pH significantly. Under standard Environmental Health and Safety (EHS) guidelines, any aqueous waste stream with a pH ≥ 12.5 is strictly classified as a corrosive hazardous material[2].

Furthermore, the compound must be stored in an inert atmosphere at room temperature to prevent the primary amines from absorbing atmospheric carbon dioxide, which leads to the formation of insoluble carbamate salts[3].

Table 1: Quantitative Safety & Handling Parameters

Parameter Value / Threshold Operational Rationale
CAS Number 171977-73-4 Unique identifier required for EHS waste tracking manifests[1].
Molecular Weight 203.28 g/mol Essential for calculating stoichiometric ratios during neutralization.
Storage Conditions Room Temp, Inert Gas Prevents degradation and atmospheric CO₂ absorption[3].
Aqueous pH Hazard ≤ 2.0 or ≥ 12.5 Triggers RCRA corrosive hazardous waste classification[2].

| Max Drain Concentration | 0% (Do not drain) | High risk of aquatic toxicity and municipal sewer corrosion[4]. |

Section 2: Operational Handling and Compatibility

To maintain scientific integrity and operational safety, researchers must strictly control the chemical environment. Polyamines react exothermically with strong acids and can form highly toxic or explosive intermediates when exposed to strong oxidizers or halogenated solvents.

For example, mixing amine waste with common laboratory bleach (sodium hypochlorite) generates highly toxic chlorinated amine gases[5]. Storage containers must also be carefully selected; aqueous amines will corrode steel and aluminum, compromising container integrity over time[2].

G cluster_compat Compatible Storage cluster_incompat Strictly Incompatible Target 3-[Bis(3-aminopropyl)amino] propanoic acid HDPE HDPE Containers Target->HDPE Glass Borosilicate Glass Target->Glass Oxidizers Strong Oxidizers (Fire/Explosion Risk) Target->Oxidizers Acids Concentrated Acids (Violent Exotherm) Target->Acids Bleach Bleach / Hypochlorite (Toxic Gas) Target->Bleach

Caption: Compatibility network for polyamine derivatives highlighting safe storage and severe chemical hazards.

Section 3: Step-by-Step Waste Disposal Protocol

Disposal must follow a self-validating sequence where each step confirms the safety of the next. Never rely on sink disposal for polyamines.

Phase 1: Segregation and Collection
  • Container Selection: Select a High-Density Polyethylene (HDPE) carboy. Causality: Do not use metal containers, as basic amine solutions actively corrode steel and aluminum[2].

  • Waste Segregation: Ensure the waste stream is completely free of halogenated organics, strong oxidizers, and heavy metals.

  • Labeling: Affix a standardized EHS Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly check the hazard boxes for "Toxic" and "Corrosive"[2].

Phase 2: Elementary Neutralization (If EHS Approved)

Note: Only perform this step if your institutional EHS department permits bench-top elementary neutralization of corrosive wastes[2][6].

  • Setup: Place the collection beaker in a certified chemical fume hood over a secondary containment tray.

  • Dilution: Dilute the polyamine waste with deionized water (at least a 1:10 ratio). Causality: Water acts as a thermal sink to absorb the heat generated during the exothermic neutralization reaction[4].

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while continuously stirring the solution.

  • Validation: Monitor the pH using pH indicator strips or a calibrated electronic pH meter until the solution reaches a neutral range (pH 6.0 - 8.0). Causality: Liquid pH indicators can oxidize rapidly in basic amine solutions, yielding false color changes; therefore, physical strips or electronic meters are strictly required[4].

Phase 3: Final EHS Transfer
  • Sealing: Cap the HDPE container securely. Do not overfill; leave at least 10% headspace to accommodate potential vapor expansion.

  • Scheduling: Initiate a hazardous waste pickup request through your facility's EHS portal. The final destruction pathway for this chemical is typically high-temperature incineration at a licensed hazardous waste facility[6].

WasteLifecycle Gen Waste Generation (Polyamine) Seg Segregation (No Oxidizers/Bleach) Gen->Seg pH pH Assessment (Check Corrosivity) Seg->pH Neut Elementary Neutralization (Target pH 6-8) pH->Neut If pH > 12.5 Collect EHS Collection (HDPE Carboy) pH->Collect If pH 2.0 - 12.5 Neut->Collect Incinerate Final Disposal (Incineration) Collect->Incinerate

Caption: Step-by-step lifecycle and decision matrix for polyamine chemical waste disposal.

Section 4: Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory distress.

  • Evacuation & PPE: Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a lab coat. For large spills, evacuate the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[7].

  • Containment: Dike the spill using an inert absorbent material such as vermiculite or sand. Causality: Do not use combustible absorbents (like sawdust or paper towels) because the heat of neutralization or reaction with ambient chemicals could ignite them[8].

  • Neutralization: Carefully apply a weak solid acid (e.g., citric acid powder or sodium bisulfate) directly to the spill to neutralize the basic amine groups. This reduces the vapor pressure and mitigates the corrosive hazard.

  • Collection: Scoop the absorbed, neutralized material into a hazardous waste bucket using a non-sparking tool and seal it for EHS pickup[8].

  • Decontamination: Wash the affected surface thoroughly with warm water and a mild detergent. Causality: Polyamines leave a highly slick residue that makes floors dangerously slippery if not properly degraded by detergents[8].

References

  • Chemical Waste Management Guide | Environmental Health & Safety Source: Boston University URL:[Link]

  • Part G: Chemical Disposal Procedures Source: University of Wisconsin-La Crosse URL:[Link]

  • Hazardous Materials Management Plan Source: University of Colorado Anschutz Medical Campus URL:[Link]

  • Hazardous Waste Minimization Plan Source: University of California, Santa Barbara URL:[Link]

  • EPI-DMA Polyamines - ANSI Webstore Source: American Water Works Association (AWWA) URL:[Link]

  • Polyamine Transport Assay Using Reconstituted Yeast Membranes Source: Bio-protocol URL:[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-[Bis(3-aminopropyl)amino]propanoic acid

[1][2][3] Executive Safety Summary 3-[Bis(3-aminopropyl)amino]propanoic acid is a zwitterionic polyamine derivative.[1][2] While the carboxylic acid moiety mitigates some volatility compared to its precursor (Bis(3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Safety Summary

3-[Bis(3-aminopropyl)amino]propanoic acid is a zwitterionic polyamine derivative.[1][2] While the carboxylic acid moiety mitigates some volatility compared to its precursor (Bis(3-aminopropyl)amine), the presence of two primary amine groups and a tertiary amine core retains significant corrosive potential and alkalinity .[1][2]

Immediate Hazard Classification (Derived from Functional Analogs):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage possible upon contact).[1][3]

  • Sensitization: Potential skin sensitizer due to aliphatic amine content.[1]

Part 1: Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound must address the high permeation potential of aliphatic amines. Standard laboratory nitrile gloves may offer insufficient protection during extended contact.[4]

1. Hand Protection Strategy

Critical Insight: Aliphatic amines can degrade nitrile rubber over time.[1] For this compound, a "Double-Glove" or "Material-Specific" strategy is required.[1][2]

Glove MaterialThickness (mil)Est. BreakthroughUsage Recommendation
Nitrile (Disposable) 4-6 mil< 15 mins (Amine)Splash Only. Use as an inner glove or for incidental contact.[1][2] Change immediately upon contamination.[3][5]
Neoprene 15-20 mil> 240 minsRecommended. Excellent resistance to amines and acids.[1] Ideal for solution preparation.
Butyl Rubber 20-30 mil> 480 minsHigh Risk. Mandatory for spill cleanup or handling large neat quantities.[1]
Laminated Film (Silver Shield) 2.7 mil> 480 minsUltimate Barrier. Use as an under-glove for maximum chemical resistance during emergencies.[1]
2. Eye & Face Protection [1][6][7]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient due to the corrosive risk to corneal tissue.[1]

  • High Volume/Liquid Handling: Face Shield (8-inch minimum) layered over splash goggles.[1]

3. Respiratory Protection
  • Solid/Powder: If handling the solid powder outside a fume hood, use a P100/N100 Particulate Respirator .[1]

  • Aerosol/Mist: If heating or creating mists, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).[1][2]

Part 2: Operational Workflow & Handling
Step 1: Engineering Controls Setup
  • Primary Containment: Handle all weigh-outs and open-vessel operations inside a certified Chemical Fume Hood .[1]

  • Airflow Check: Verify face velocity is 80–100 fpm before starting.

  • Decontamination Zone: Pre-wetted wipes (water/surfactant) should be placed inside the hood for immediate wiping of minor drips.[1]

Step 2: Weighing & Solubilization

This compound is zwitterionic and likely hygroscopic.[1]

  • Weighing: Use an anti-static weighing boat. Do not use metal spatulas if the compound is potentially wet/sticky; use PTFE-coated tools to prevent adhesion.[1]

  • Dissolution:

    • Solvent: Water or buffered aqueous solutions.

    • Exotherm Risk:[1] The amine groups may protonate exothermically in acidic media. Add the compound slowly to the solvent, not the reverse.[2]

    • pH Check: The solution will likely be basic (pH > 9) unless buffered.[1][2] Treat the solution as a corrosive liquid.

Step 3: Reaction & Synthesis
  • Incompatibility: Avoid contact with Strong Oxidizers (e.g., peroxides, permanganates) and Acid Chlorides (violent reaction).[1][2]

  • Crosslinking: This compound is often used as a crosslinker.[1] Ensure reaction vessels are rated for the pressure/heat of the specific polymerization or conjugation chemistry being performed.

Part 3: Emergency Response & Disposal
Decontamination Logic (DOT Diagram)

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15+ mins (Safety Shower) 2. Remove Contaminated Clothing 3. Do NOT Neutralize Skin->ActionSkin ActionEye 1. Irrigate 15+ mins (Eyewash) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Attention Inhale->ActionInhale Medical Seek Immediate Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate First Aid Response Logic for Amine/Acid Exposure.

Disposal Protocol

Do NOT dispose of down the drain.

  • Waste Stream: Classify as "Basic Organic Waste" (due to amine dominance) or "Corrosive Solid" depending on state.[1]

  • Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric) to prevent formation of unstable N-oxides or heat generation.[1]

  • Neutralization (Spills):

    • Small Spills: Absorb with vermiculite or clay.

    • Residue: Wipe with a dilute acetic acid solution (1-5%) to neutralize the amine residues, followed by water.[1][2]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5942, Bis(3-aminopropyl)amine. (Precursor Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosives. Retrieved from [Link]

Sources

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